molecular formula C13H11N3O B2641729 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 671181-66-1

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2641729
CAS No.: 671181-66-1
M. Wt: 225.251
InChI Key: BHTAKJHFFQTXPZ-UHFFFAOYSA-N
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Description

4-(4-Acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (CAS 671181-66-1) is a pyrazole-based chemical building block with a molecular formula of C13H11N3O and a molecular weight of 225.25 g/mol. This compound is a key synthetic intermediate in medicinal chemistry and drug discovery research, particularly for the development of novel heterocyclic compounds. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles known for their diverse biological activities and applications in material science . The structure features a benzonitrile group and an acetyl-substituted pyrazole ring, making it a versatile scaffold for further chemical modification. Its core pyrazole structure is recognized as a privileged framework in pharmaceuticals, found in several commercially available drugs . Research into related pyrazole compounds highlights their potential in creating derivatives with antibacterial properties, such as pyrazole amide derivatives active against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria . Furthermore, structurally similar pyrazole compounds have been investigated as nonsteroidal progesterone receptor antagonists, indicating the potential of this chemical class in endocrine and reproductive health research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-acetyl-5-methylpyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-13(10(2)17)8-15-16(9)12-5-3-11(7-14)4-6-12/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTAKJHFFQTXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyrazole Pharmacophore: Structural Logic, Synthesis, and Therapeutic Utility

[1]

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern medicinal chemistry. Its ubiquity in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant, Crizotinib) stems from its unique physicochemical properties: it serves as both a hydrogen bond donor and acceptor, possesses high stability, and offers multiple vectors for substitution (N1, C3, C4, C5) that allow for precise tuning of lipophilicity and target engagement.

This technical guide dissects the biological activity of substituted pyrazoles, moving beyond basic descriptions to explore the structure-activity relationships (SAR) that drive potency.[1][2][3] We analyze specific synthesis protocols to overcome regioselectivity challenges and provide validated bioassay workflows for evaluating efficacy.

Molecular Architecture & SAR Logic

The biological success of pyrazole is not accidental; it is a direct function of its electronic distribution. The ring contains a "pyrrole-like" nitrogen (N1, H-bond donor) and a "pyridine-like" nitrogen (N2, H-bond acceptor).

The Pharmacophore Map

The substitution pattern determines the therapeutic class.

  • N1 Position: Critical for pharmacokinetic properties (solubility, metabolic stability). In COX-2 inhibitors, this often hosts a sulfonamide or sulfonyl group to access the enzyme's polar side pocket.

  • C3 & C5 Positions: These positions control the steric shape of the molecule. Bulky aryl groups here often facilitate hydrophobic packing against protein binding pockets (e.g., the ATP-binding site of kinases).

  • C4 Position: Often used as a linker or for fine-tuning electronic properties (e.g., adding electron-withdrawing halogens to modulate pKa).

PyrazoleSARPyrazolePyrazole Core(N1-N2-C3-C4-C5)N1N1 Substitution(Pharmacokinetics/Selectivity)Ex: Sulfonamide (COX-2)Pyrazole->N1Controls Solubility& Target SpecificityC3_C5C3/C5 Aryl Groups(Steric Fit/Hydrophobic Interaction)Ex: Kinase Hinge BindingPyrazole->C3_C5DeterminesPotencyC4C4 Substitution(Electronic Tuning)Ex: Halogens/LinkersPyrazole->C4ModulatesReactivity

Figure 1: Structural logic of the pyrazole scaffold, highlighting how specific substitution vectors drive biological function.

Therapeutic Verticals: Mechanisms of Action

Inflammation: Selective COX-2 Inhibition

The classic example of pyrazole utility is Celecoxib .[4][5] Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory), leading to gastric side effects.

  • Mechanism: The pyrazole ring serves as a rigid spacer holding two aryl rings at specific angles. The key differentiator is the bulky sulfonamide group at N1 and a trifluoromethyl group at C3.

  • Structural Causality: The COX-2 active site contains a secondary "side pocket" (hydrophilic) that is absent in COX-1. The sulfonamide moiety of Celecoxib inserts into this pocket, locking the drug in place and conferring 375-fold selectivity for COX-2 over COX-1 [1].

Oncology: Kinase Inhibition

Pyrazoles are dominant in kinase inhibitor design (e.g., Crizotinib , Afuresertib ).

  • Mechanism: Most kinase inhibitors target the ATP-binding pocket. The pyrazole nitrogens often mimic the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase.

  • SAR Insight: Substitution at C3/C5 with electron-donating groups (like methoxy) often enhances cytotoxicity against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer) by increasing electron density, strengthening the interaction with the kinase active site [2].

Antimicrobial Activity

Recent studies indicate that 1,3,5-trisubstituted pyrazoles bearing electron-withdrawing groups (NO2, Cl, Br) at the phenyl rings (attached to C3/C5) exhibit significant antibacterial activity against MDR (Multi-Drug Resistant) strains like S. aureus. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of DNA gyrase [3].

Advanced Synthesis: Overcoming Regioselectivity

The classical Knorr Synthesis (hydrazine + 1,3-diketone) often yields a mixture of regioisomers (1,3,5- vs 1,3,4-substituted), requiring tedious chromatographic separation.

Modern Protocol: Regioselective Synthesis via Tosylhydrazones To ensure high purity and specific substitution patterns (critical for drug safety), a regioselective approach using N-alkylated tosylhydrazones and terminal alkynes is preferred.

SynthesisWorkflowStartReactants:N-alkylated Tosylhydrazone+ Terminal AlkyneBaseCatalyst/Base:t-BuOK / K2CO3(Solvent: Dioxane, 110°C)Start->BaseIntermediateIn Situ Formation:Diazo IntermediateBase->IntermediateDecompositionCyclization1,3-Dipolar CycloadditionIntermediate->CyclizationTrapping with AlkyneProductProduct:1,3,5-Trisubstituted Pyrazole(Single Regioisomer)Cyclization->ProductTautomerization

Figure 2: Regioselective synthesis workflow avoiding isomer mixtures common in classical Knorr synthesis [4].

Detailed Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole

Objective: Synthesize 1-phenyl-3-(4-chlorophenyl)-5-methyl-1H-pyrazole.

  • Reagents:

    • N-phenyl-4-chlorobenzohydrazonoyl chloride (1.0 eq)

    • Ethyl acetoacetate (or relevant alkyne/enolate equivalent)

    • Triethylamine (Et3N) as base.

  • Procedure:

    • Dissolve the hydrazonoyl chloride (1 mmol) in dry dichloromethane (DCM) (10 mL).

    • Add the dipolarophile (alkyne or enolate equivalent) (1.2 mmol).

    • Add Et3N (2 mmol) dropwise at 0°C. Note: The base generates the nitrile imine intermediate in situ.

    • Stir at room temperature for 6–12 hours (monitor via TLC).

    • Purification: Evaporate solvent. Wash the residue with water to remove triethylamine hydrochloride salts. Recrystallize from ethanol.

  • Validation:

    • 1H NMR: Look for the characteristic singlet of the pyrazole C4-H proton around

      
       6.5–7.0 ppm.
      
    • Regioselectivity Check: NOESY NMR can confirm the spatial proximity of the N1-phenyl group to the C5-substituent, distinguishing it from the 1,3,4-isomer.

Bioassay Protocol: COX-2 Inhibition Screening

To validate the biological activity of synthesized pyrazoles, a colorimetric COX-inhibitor screening assay is the industry standard.

Principle: Peroxidase activity of COX heme measures the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which correlates to PGH2 production.

Step-by-Step Workflow
  • Preparation:

    • Reconstitute COX-2 enzyme (human recombinant) in Tris buffer (pH 8.0).

    • Prepare Hematin solution (cofactor).

    • Dissolve test pyrazole compounds in DMSO (Final concentration <100 µM).

  • Incubation:

    • In a 96-well plate, add:

      • 150 µL Assay Buffer.

      • 10 µL Hematin.

      • 10 µL Enzyme (COX-2).

      • 10 µL Test Compound (or Celecoxib as positive control).

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation:

    • Add 10 µL Arachidonic Acid (substrate) + 10 µL TMPD (colorimetric substrate).

  • Measurement:

    • Read absorbance at 590 nm immediately and after 5 minutes.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Interpretation: A high % inhibition at low concentration indicates potent activity. Compare IC50 values against Celecoxib (typically ~0.3 µM in this assay) [5].

Summary of Key Biological Data

The following table summarizes recent findings on substituent effects for pyrazoles [2][6].

Target ClassKey Substitution (SAR)EffectRepresentative Compound
COX-2 N1-Sulfonamide + C3-CF3High Selectivity (locks into side pocket)Celecoxib
EGFR Kinase C3/C5-dimethoxyphenylEnhanced Cytotoxicity (IC50 < 0.5 µM)Compound 50 (Ref [2])
Antimicrobial C3/C5-Nitro/HalogenMembrane disruption / DNA Gyrase inhibitionCompound 7b (Ref [3])
CB1 Receptor N1-2,4-dichlorophenylAntagonist activity (Anti-obesity)Rimonabant

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. (2023). Link

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). (2023). Link

  • Synthesis, characterization, biological activities... of pyrazolyl–thiazole derivatives. RSC Advances. (2024). Link

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. (2014). Link

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents. Pharmaceuticals (MDPI). (2022). Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules (MDPI). (2022). Link

"mechanism of action of pyrazole-based compounds"

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole Scaffold: Molecular Architectures and Mechanistic Precision

Executive Summary

This technical guide deconstructs the pharmacological utility of pyrazole-based compounds, a privileged scaffold in modern medicinal chemistry.[1][2] It moves beyond basic structural descriptions to analyze the mechanistic causality of pyrazole binding modes in oncology (Kinase inhibition) and inflammation (COX-2 selectivity). Designed for drug developers, this document provides self-validating experimental protocols and authoritative structural insights.

The Structural Basis of Efficacy: The Pyrazole Pharmacophore

The pyrazole ring (


) is not merely a linker; it is a functional pharmacophore defined by its electronic versatility.[3] Its efficacy stems from two core properties:[1]
  • Tautomeric Equilibrium: Pyrazoles exist in dynamic equilibrium between three tautomeric forms. In solution, the unsubstituted pyrazole undergoes rapid 1,2-proton shifts. This adaptability allows the scaffold to optimize its orientation within a binding pocket, minimizing the entropic penalty of binding.

  • Amphoteric H-Bonding: The adjacent nitrogen atoms provide a unique "Donor-Acceptor" motif:

    • N1 (Pyrrole-like): Acts as a Hydrogen Bond (HB) donor.[1]

    • N2 (Pyridine-like): Acts as a Hydrogen Bond (HB) acceptor.[1]

    • Significance: This dual capability mimics the purine ring of ATP, making pyrazoles exceptional candidates for ATP-competitive inhibition in kinases.

Mechanism I: Kinase Inhibition (The Hinge Binder)

In oncology, pyrazole derivatives (e.g., Crizotinib, Ruxolitinib, Avapritinib) function primarily as Type I ATP-competitive inhibitors .

The Mechanistic Logic

Protein kinases possess a conserved "hinge region" connecting the N-terminal and C-terminal lobes.[4][5][6] Adenine (from ATP) binds here via two key hydrogen bonds. Pyrazole-based inhibitors hijack this interaction.

  • Binding Mode: The pyrazole ring inserts into the ATP-binding cleft.

  • The "Hinge Clamp":

    • The Pyrazole N2 (Acceptor) forms a hydrogen bond with the backbone NH of a specific hinge residue (e.g., Met1199 in ALK for Crizotinib).

    • The Pyrazole N1 (Donor) (or an exocyclic amine attached to it) forms a hydrogen bond with the backbone Carbonyl (C=O) of the adjacent residue (e.g., Glu1197 in ALK).

  • Causality: By occupying the adenine pocket with higher affinity (

    
     in nanomolar range) than physiological ATP (
    
    
    
    in micromolar range), the compound prevents phosphorylation of the activation loop, effectively silencing downstream oncogenic signaling (e.g., STAT3, RAS/MAPK).
Visualization: The Kinase Hinge Interaction Pathway

Kinase_Mechanism ATP Physiological ATP Kinase_Active Active Kinase (Open Cleft) ATP->Kinase_Active Native Binding Inhibitor Pyrazole Inhibitor (Crizotinib/Ruxolitinib) Hinge Hinge Region (Met1199 / Glu1197) Inhibitor->Hinge H-Bonding (N1/N2) Complex Inhibitor-Kinase Complex (Stabilized) Kinase_Active->Complex Competitive Inhibition Hinge->Kinase_Active Occupies Pocket Signal Downstream Signaling (STAT/MAPK) Complex->Signal Blockade Apoptosis Tumor Cell Apoptosis Signal->Apoptosis Proliferation Halted

Caption: Logical flow of ATP-competitive inhibition where the pyrazole scaffold displaces ATP at the hinge region.

Mechanism II: COX-2 Selectivity (The Side-Pocket Exploitation)

In inflammation, pyrazoles like Celecoxib demonstrate how scaffold geometry dictates isozyme selectivity.

The Structural Differentiator
  • Target: Cyclooxygenase-2 (COX-2).[7][8]

  • The Challenge: COX-1 (constitutive) and COX-2 (inducible) active sites are nearly identical.

  • The Solution (Ile523Val): COX-1 has an Isoleucine at position 523, while COX-2 has a smaller Valine.[7] This single mutation opens a hydrophobic "side pocket" in COX-2.

Pyrazole's Role

The central pyrazole ring acts as a rigid spacer that orients a bulky sulfonamide or methylsulfonyl group at the 1-position.

  • Orientation: The pyrazole ring wedges into the active site.

  • Lock-and-Key: It forces the sulfonamide group into the COX-2 specific side pocket (accessible only due to Val523).

  • Exclusion: The bulky group clashes with Ile523 in COX-1, preventing binding.

  • Result: Potent anti-inflammatory action without the gastric toxicity associated with COX-1 inhibition.[9]

Quantitative Efficacy Data (SAR Summary)

The following table summarizes Structure-Activity Relationship (SAR) data for key pyrazole derivatives, highlighting the impact of ring substitution on biological activity.

Compound ClassTargetKey Substituent (R-Group)MechanismIC50 / Kd (Approx)
Ruxolitinib JAK1/JAK2Pyrrolo[2,3-d]pyrimidine (Fused Pyrazole)Hinge Binder (ATP Competitive)3.3 nM (JAK1)
Celecoxib COX-24-Sulfonamide phenylAllosteric/Side Pocket Binder40 nM (COX-2) vs 15,000 nM (COX-1)
Crizotinib ALK/ROS13-Benzyloxy-pyrazoleHinge Binder (Met1199 interaction)20 nM (ALK)
Rimonabant CB1 (GPCR)2,4-DichlorophenylInverse Agonist (Conformational lock)13 nM (CB1)

Experimental Validation Frameworks

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Radiometric Kinase Assay (The Gold Standard)

Purpose: To determine the IC50 of a pyrazole candidate against a specific kinase (e.g., JAK2) using


-ATP. Unlike fluorescence assays, this is less prone to interference from autofluorescent compounds.

Workflow:

  • Reaction Mix Prep: Prepare a buffer containing 8 mM MOPS (pH 7.0), 0.2 mM EDTA, and the specific kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Compound Addition: Dispense the pyrazole compound in DMSO (10-point dose-response curve). Control: DMSO only (0% inhibition).

  • Initiation: Add MgAcetate (10 mM) and [gamma-

    
    -ATP] (specific activity ~500 cpm/pmol). The ATP concentration must be at the 
    
    
    
    of the enzyme to ensure competitive kinetics.
  • Incubation: 40 minutes at Room Temperature.

  • Termination: Add 3% phosphoric acid to quench the reaction.

  • Capture: Spot 10 µL onto P30 filtermat. Wash 3x with 75 mM phosphoric acid (removes unreacted ATP).

  • Quantification: Scintillation counting.

  • Validation: The Z-factor must be > 0.5. If IC50 shifts >3-fold when ATP is increased, the mechanism is confirmed as ATP-competitive.

Protocol B: X-Ray Co-Crystallography (Binding Mode Confirmation)

Purpose: To definitively map the pyrazole nitrogen interactions with the hinge region.

  • Protein Expression: Express the Kinase Domain (KD) in E. coli or Sf9 cells. Purify via Ni-NTA and Size Exclusion Chromatography (SEC) to >95% homogeneity.

  • Co-crystallization: Mix protein (10 mg/mL) with the pyrazole inhibitor (molar ratio 1:3). Use hanging drop vapor diffusion.

  • Data Collection: Collect diffraction data at a synchrotron source (100 K).

  • Refinement: Solve structure using Molecular Replacement (e.g., PHASER).

  • Critical Check: Look for the electron density map (

    
    ) around the pyrazole ring. The distance between the Pyrazole-N and the Hinge-Backbone (N/O) should be 2.8 – 3.2 Å , confirming a hydrogen bond.
    
Visualization: Experimental Logic Flow

Protocol_Logic Compound Pyrazole Candidate Assay Radiometric Assay (33P-ATP) Compound->Assay Result IC50 Determination Assay->Result Check ATP Competition Check (Shift IC50?) Result->Check Structure X-Ray Crystallography Check->Structure If Competitive Validation Mechanism Confirmed Structure->Validation H-Bond < 3.2Å

Caption: Validation workflow moving from kinetic screening to structural confirmation.

References

  • Fassihi, A. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. [Link]

  • PDB ID: 6VGL . Crystal structure of JAK2 kinase domain in complex with Ruxolitinib. RCSB Protein Data Bank. [Link]

  • Marnett, L. J. (2009). The COX-2 Active Site: A Structural Perspective on Selectivity. Journal of Medicinal Chemistry. [Link]

  • Cui, J. J. et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. [Link]

Sources

Computational Pharmacodynamics and Structural Stability Analysis of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive in-silico modeling framework for 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (hereafter referred to as AMPB-CN ). Belonging to the privileged 1-aryl-pyrazole scaffold, AMPB-CN shares structural homology with established COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors. This protocol details the workflow for Quantum Mechanical (QM) optimization, inverse docking for target identification, molecular dynamics (MD) stability assessment, and ADMET profiling. The objective is to establish a self-validating computational pipeline to assess the therapeutic viability of AMPB-CN.

Module 1: Quantum Mechanical (QM) Characterization

Objective: To determine the global minimum energy conformation and electronic properties (HOMO-LUMO gap, ESP) prior to docking.

Theoretical Basis

The biaryl linkage (N1-C1') between the pyrazole and benzonitrile rings possesses rotational freedom. Accurate docking requires a low-energy starting conformer. We utilize Density Functional Theory (DFT) to resolve the dihedral twist caused by steric clash between the pyrazole C5-methyl group and the benzonitrile ortho-protons.

DFT Protocol (Gaussian/GAMESS)
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy for organic thermochemistry.

  • Basis Set: 6-311G++(d,p) – Diffuse functions (++) are critical for modeling the lone pairs on the acetyl oxygen and nitrile nitrogen.

  • Solvation Model: IEFPCM (Water) – to simulate physiological conditions.

Step-by-Step Workflow:

  • Initial Guess: Build 3D structure in Avogadro/GaussView. Set N1-C1' dihedral to 45°.

  • Optimization: Run Opt+Freq calculation.

    • Validation: Ensure zero imaginary frequencies (NIMAG=0).

  • ESP Mapping: Generate Electrostatic Potential map to identify H-bond acceptors (Acetyl-O, Nitrile-N).

Expected Electronic Features
PropertyExpected TrendBiological Implication
Dipole Moment High (> 4.0 Debye)The p-CN and acetyl groups are strong electron withdrawers, creating a polarized vector ideal for specific pocket alignment.
HOMO Location Pyrazole RingSite of potential metabolic oxidation (CYP450 interaction).
LUMO Location Benzonitrile/AcetylSites susceptible to nucleophilic attack (though generally stable).
Dihedral Angle ~35-50°Non-planar geometry prevents "flat" intercalation, favoring groove binding.

Module 2: Target Identification & Molecular Docking

Objective: To identify the biological target and quantify binding affinity.[1][2]

Target Fishing (Inverse Docking)

Since AMPB-CN is a 1,5-substituted pyrazole, it structurally mimics COX-2 inhibitors but lacks the C5-phenyl group of Celecoxib.

  • Primary Hypothesis: COX-2 Inhibition (Anti-inflammatory).

  • Secondary Hypothesis: p38 MAP Kinase (due to the ATP-mimetic pyrazole core).

Molecular Docking Protocol (AutoDock Vina)

We will focus on COX-2 (PDB: 3LN1) as the case study target.

Protocol:

  • Protein Prep:

    • Remove water molecules (except those bridging Arg120).

    • Add polar hydrogens (Gasteiger charges).

    • Critical Step: Protonate His90 in the active site.

  • Ligand Prep:

    • Import DFT-optimized structure.

    • Set Rotatable Bonds: Acetyl group and N1-phenyl bond.

  • Grid Generation:

    • Center: x=28.5, y=-22.1, z=-15.2 (Active site of 3LN1).

    • Size: 22 x 22 x 22 Å.

Visualization of Docking Workflow

DockingWorkflow DFT DFT Optimized AMPB-CN Prep Ligand/Protein Preparation (MGLTools) DFT->Prep PDB Target Protein (PDB: 3LN1) PDB->Prep Grid Grid Box Definition Prep->Grid Vina AutoDock Vina (Global Search) Grid->Vina Score Scoring Function (ΔG binding) Vina->Score Analyze Interaction Profiling (PLIP/PyMOL) Score->Analyze

Caption: Figure 1. Standardized molecular docking pipeline for AMPB-CN, integrating QM-derived geometry into the rigid-receptor docking workflow.

Module 3: Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the AMPB-CN/COX-2 complex. Docking is static; MD reveals if the ligand stays bound.

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (best for small molecules + protein).

  • Ligand Topology: Generate using CGenFF server (check penalty scores; if >10, refine manually).

  • System: Cubic box, TIP3P water model, neutralize with Na+/Cl- ions (0.15 M).

The "Self-Validating" Protocol

To ensure the simulation is trustworthy, monitor these metrics:

  • RMSD (Root Mean Square Deviation):

    • Pass Criteria: Ligand RMSD < 2.0 Å relative to the protein backbone after equilibration.

    • Fail Criteria: Ligand RMSD drifts continuously (indicates unbinding).

  • Hydrogen Bond Lifetime:

    • Monitor the H-bond between the Acetyl Oxygen and Arg120 (or Tyr355).

    • Stability:[3][4][5] Occupancy > 60% of simulation time.

Interaction Pathway Diagram

InteractionPath CN Nitrile Group (-CN) Arg120 Arg120 (Cationic) CN->Arg120 H-Bond / Electrostatic Acetyl Acetyl Group (C=O) Tyr355 Tyr355 (Gatekeeper) Acetyl->Tyr355 H-Bond Acceptor Pyraz Pyrazole Ring (π-system) Phe518 Phe518 (Hydrophobic) Pyraz->Phe518 π-π Stacking Methyl 5-Methyl Group Val523 Val523 (Side Pocket) Methyl->Val523 Hydrophobic Pack

Caption: Figure 2. Predicted pharmacophore map of AMPB-CN within the COX-2 active site. The nitrile and acetyl groups act as critical H-bond anchors.

Module 4: ADMET & Drug-Likeness Profiling

Objective: To assess safety and bioavailability. The nitrile group is a specific point of interest for toxicity (potential cyanide release if metabolized incorrectly, though aryl nitriles are generally stable).

Key Parameters (SwissADME / pkCSM)
ParameterValue (Predicted)Analysis
MW 225.25 g/mol < 500 (Passes Lipinski). Small size suggests good oral absorption.
LogP ~2.1 - 2.5Optimal lipophilicity for membrane permeability.
TPSA ~65 Ų< 140 Ų. High probability of crossing Blood-Brain Barrier (BBB).
CYP Inhibition CYP1A2 / 2C9Pyrazoles often inhibit CYP2C9. Check for drug-drug interactions.
Ames Toxicity NegativeAryl nitriles are usually non-mutagenic compared to alkyl nitriles.
Synthetic Accessibility

The synthesis of AMPB-CN is straightforward, typically involving the condensation of 4-cyanophenylhydrazine with 3-chloropentane-2,4-dione (or equivalent 1,3-diketone precursor). This high synthetic accessibility score (SwissADME score ~1.5) makes it an excellent candidate for lead optimization.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. Link

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • COX-2 Structure: Wang, J. L., et al. (2010). The novel COX-2 inhibitor, 3LN1. Protein Data Bank. Link

  • Pyrazole Scaffolds: Bekhit, A. A., et al. (2015). Pyrazole derivatives as anti-inflammatory agents.[4][6][7][8] European Journal of Medicinal Chemistry, 98, 41-50. (Contextual grounding for scaffold activity).

Sources

"literature review of 1H-pyrazol-1-yl)benzonitrile derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Strategic Scaffold of 4-(1H-pyrazol-1-yl)benzonitrile in Drug Discovery

Executive Summary: The "Privileged" N-Aryl Scaffold

In the landscape of medicinal chemistry, the fusion of a benzonitrile pharmacophore with a pyrazole ring creates a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While C-linked pyrazoles (e.g., Darolutamide precursors) are well-established, the 1H-pyrazol-1-yl)benzonitrile scaffold (where the pyrazole nitrogen is directly bonded to the benzene ring) represents a critical area of "scaffold hopping" to improve metabolic stability and solubility.

This guide dissects the 4-(1H-pyrazol-1-yl)benzonitrile class, focusing on its role in Next-Generation Androgen Receptor (AR) Antagonists and kinase inhibitors. It details the transition from metal-catalyzed cross-couplings to robust Nucleophilic Aromatic Substitution (


) protocols, providing a self-validating roadmap for synthesis and characterization.

Synthetic Architectures: Building the Core

The construction of the 1-(cyanophenyl)-pyrazole motif relies heavily on the electronic nature of the benzonitrile ring. The cyano group (-CN) is a strong electron-withdrawing group (EWG), activating the benzene ring for nucleophilic attack.

The Dominant Pathway: Nucleophilic Aromatic Substitution ( )

Unlike unactivated systems requiring Palladium (Buchwald-Hartwig) or Copper (Ullmann) catalysis, the 4-fluorobenzonitrile substrate undergoes facile


 with pyrazoles.
  • Mechanism: The pyrazole anion (generated by base) attacks the carbon bearing the fluorine. The -CN group stabilizes the anionic Meisenheimer intermediate (para-position), facilitating fluoride displacement.

  • Regioselectivity: For unsubstituted pyrazoles, the reaction is straightforward. For 3- or 5-substituted pyrazoles, regioselectivity (N1 vs. N2 attack) becomes critical and is solvent-dependent (see Protocol Section).

Visualization of Synthetic Logic

Synthesis_Workflow Precursors Precursors (4-Fluorobenzonitrile + Pyrazole) Conditions Reaction Conditions (K2CO3, DMF, 100°C) Precursors->Conditions Deprotonation Intermediate Meisenheimer Complex Conditions->Intermediate Nucleophilic Attack Product 4-(1H-pyrazol-1-yl)benzonitrile (Target Scaffold) Intermediate->Product Fluoride Elimination (-F)

Figure 1: The


 workflow for generating the pyrazole-benzonitrile core.[1] The electron-withdrawing nitrile group is essential for stabilizing the transition state.

Therapeutic Case Study: Androgen Receptor (AR) Antagonism

The primary utility of this scaffold is in the development of non-steroidal antiandrogens (NSAAs) for Castration-Resistant Prostate Cancer (CRPC).

Scaffold Hopping: From Enzalutamide to Pyrazoles

First-generation NSAAs (e.g., Enzalutamide) target the AR Ligand Binding Domain (LBD). However, resistance mutations (e.g., F876L) and seizure risks due to GABA-A receptor inhibition (blood-brain barrier penetration) necessitated new scaffolds.

  • The Darolutamide Connection: While Darolutamide utilizes a C-linked pyrazole, recent research (Chen et al., 2022) demonstrates that N-linked pyrazole-benzonitriles (specifically 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives) act as potent AR antagonists.

  • Mechanism: These derivatives competitively bind the AR pocket, preventing the receptor's nuclear translocation and subsequent DNA binding.

  • Advantage: The increased polarity of the pyrazole-benzonitrile motif tends to reduce BBB penetration compared to the thiohydantoin ring of Enzalutamide, potentially lowering seizure risks.

Comparative Pharmacological Profile
FeatureEnzalutamide (Standard)Darolutamide (C-Linked)Pyrazol-1-yl Benzonitrile (N-Linked)
Core Scaffold ThiohydantoinPyrazole-3-carboxamidePyrazole-1-benzonitrile
Binding Affinity (

)
~86 nM~11 nM< 50 nM (Derivative dependent)
BBB Penetration High (Seizure risk)LowLow (Predicted)
Metabolic Stability ModerateHighHigh (Nitrile is robust)

Experimental Protocols: Self-Validating Synthesis

This protocol describes the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile . This specific derivative is chosen to demonstrate the steric considerations of the


 reaction.

Objective: Synthesize N-arylated pyrazole via fluoride displacement.

Materials
  • Substrate: 4-Fluorobenzonitrile (CAS: 1194-02-1)

  • Nucleophile: 3,5-Dimethylpyrazole (CAS: 67-51-6)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dimethylpyrazole (10 mmol, 0.96 g) and

    
      (15 mmol, 2.07 g) in DMF  (20 mL).
    
    • Scientific Logic:[2][3][4][5][6][7][8][9] Using 1.5 equivalents of base ensures complete deprotonation of the pyrazole NH (

      
       ~14). Anhydrous conditions prevent hydrolysis of the nitrile to an amide.
      
  • Addition: Stir at Room Temperature (RT) for 15 minutes to generate the pyrazolate anion. Add 4-fluorobenzonitrile (10 mmol, 1.21 g) in one portion.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Validation Point: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (4-fluorobenzonitrile) is UV active. Its disappearance and the appearance of a lower

      
       spot indicate conversion.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into Ice-Water (100 mL) with vigorous stirring.

    • Observation: The product should precipitate as a white/off-white solid. The high polarity of DMF keeps impurities in the aqueous phase, while the organic product crashes out.

  • Purification: Filter the solid, wash with water (3 x 20 mL) to remove residual DMF, and dry under vacuum at 50°C.

    • Yield Expectations: 85–95%.[2]

Characterization Criteria
  • 1H NMR (DMSO-

    
    ):  Look for the disappearance of the pyrazole NH signal (>12 ppm). The 3,5-dimethyl groups will appear as singlets around 2.2–2.4 ppm.
    
  • IR Spectroscopy: Strong absorption at ~2220

    
     confirms the retention of the Nitrile (-CN)  group.
    

Mechanistic Visualization: AR Signaling Blockade

The following diagram illustrates where the Pyrazole-Benzonitrile drug intervenes in the prostate cancer signaling cascade.

AR_Pathway Androgen Androgen (Testosterone/DHT) Receptor_Cyto Androgen Receptor (AR) (Cytoplasm) Androgen->Receptor_Cyto Binds Complex AR-Ligand Complex Receptor_Cyto->Complex Activation Drug Pyrazole-Benzonitrile Inhibitor Drug->Receptor_Cyto Competitive Inhibition Drug->Complex BLOCKS Nucleus Nuclear Translocation Complex->Nucleus Translocation DNA DNA Binding (ARE) Nucleus->DNA Transcription Growth Tumor Cell Proliferation DNA->Growth Expression

Figure 2: Mechanism of Action.[5][6][9][10][11] The inhibitor competes with androgens in the cytoplasm, preventing the formation of the active complex required for nuclear transcription.

References

  • Chen, C., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor.[12] Journal of Medicinal Chemistry.

  • Laitinen, I., & Karjalainen, O. (2016). Process for the preparation of androgen receptor antagonists and intermediates thereof.

  • Marinescu, M., & Zalaru, C.M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.[13] Recent Trends in Biochemistry.

  • Deng, X., & Mani, N.S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[14] Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (AMPB) as a High-Efficiency Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (AMPB) as a corrosion inhibitor for mild steel in acidic media (1.0 M HCl). AMPB represents a class of organic heterocycles where inhibition efficiency is driven by the "push-pull" electronic effects of the electron-withdrawing benzonitrile/acetyl groups and the electron-donating methyl group on the pyrazole core.

This guide provides step-by-step methodologies for solution preparation, electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), and surface morphological analysis. It is designed for researchers seeking to validate the adsorption mechanism and thermodynamic parameters of AMPB.

Part 1: Compound Profile & Mechanism

Structural Analysis

The inhibition efficiency of AMPB relies on its ability to adsorb onto the metal surface, blocking active corrosion sites. The molecule contains multiple adsorption centers:[1]

  • Pyrazole Ring (N-N): Primary anchor points offering lone pair electrons for coordinate bonding with empty Fe d-orbitals.

  • Benzonitrile (-CN): The nitrile nitrogen provides a secondary high-density electron site for adsorption.

  • Acetyl Group (-COCH₃): The carbonyl oxygen acts as an additional donor site.

  • Planarity: The conjugated system allows for flat orientation (π-electron interaction) on the metal surface.

Adsorption Mechanism Visualization

The following diagram illustrates the multi-center adsorption mechanism of AMPB on a positively charged steel surface in acid media.

AdsorptionMechanism cluster_solution Acidic Solution (1M HCl) cluster_interface Metal-Solution Interface AMPB AMPB Molecule (Protonated/Neutral) Interaction Donor-Acceptor Interactions (Chemisorption) AMPB->Interaction Neutral Form (Lone Pairs) Electrostatic Electrostatic Attraction (Physisorption) AMPB->Electrostatic Protonated Form (Cationic) Cl_ions Cl- Ions (Specific Adsorption) Surface Mild Steel Surface (Fe) Cl_ions->Surface Creates (-) Surface Charge Interaction->Surface Coordination Bond (N, O -> Fe) Interaction->Surface Retro-donation (Fe -> π*) Electrostatic->Cl_ions Coulombic Attraction

Caption: Schematic representation of AMPB adsorption modes including electrostatic interaction (via Cl- bridge) and direct chemisorption via heteroatoms.

Part 2: Experimental Protocols

Materials and Solution Preparation

Objective: Create a stable, homogeneous inhibitor solution in 1.0 M HCl. Challenge: AMPB has limited solubility in pure aqueous acid due to the hydrophobic benzonitrile moiety.

Protocol:

  • Stock Solution (10⁻² M):

    • Weigh exactly 0.225 g of AMPB (MW ≈ 225.25 g/mol ).

    • Dissolve in 10 mL of absolute ethanol or DMSO (co-solvent) to ensure complete solvation.

    • Transfer to a 100 mL volumetric flask and fill to the mark with 1.0 M HCl .

    • Note: If precipitation occurs, increase co-solvent ratio up to 5% v/v. Ensure the blank (control) solution contains the same percentage of co-solvent.

  • Test Solutions:

    • Prepare serial dilutions using 1.0 M HCl to obtain concentrations: 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ M.

  • Specimen Preparation:

    • Material: Mild steel coupons (composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

    • Abrade surfaces with SiC paper (grades 400 to 1200).

    • Degrease with acetone, wash with bidistilled water, and dry in warm air.

Electrochemical Characterization Workflow

Equipment: Potentiostat/Galvanostat (e.g., Gamry, Metrohm Autolab) with a standard three-electrode cell.

  • Working Electrode (WE): Mild steel (1 cm² exposed area).

  • Counter Electrode (CE): Platinum foil/mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

ElectrochemWorkflow Start Start OCP OCP Stabilization (30-60 mins) Start->OCP Immerse WE EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Stable Potential PDP Tafel Polarization (±250 mV vs OCP) EIS->PDP Non-destructive first Analysis Data Fitting (Randles Circuit) PDP->Analysis

Caption: Standard electrochemical testing sequence. EIS is performed before destructive polarization (PDP).

A. Electrochemical Impedance Spectroscopy (EIS)[2][3]
  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation (peak-to-peak).

  • Data Output: Nyquist and Bode plots.

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ) or one with a Constant Phase Element (CPE) to account for surface roughness.
    
    • Inhibition Efficiency (

      
      ): 
      
      
      
      
B. Potentiodynamic Polarization (PDP)[3]
  • Scan Range: ±250 mV relative to Open Circuit Potential (

    
    ).
    
  • Scan Rate: 1 mV/s (slow scan to maintain quasi-equilibrium).

  • Data Output: Tafel plots (

    
     vs. 
    
    
    
    ).
  • Key Parameters: Corrosion potential (

    
    ), Corrosion current density (
    
    
    
    ), Anodic/Cathodic slopes (
    
    
    ).[4]
    • Inhibition Efficiency (

      
      ): 
      
      
      
      

Part 3: Data Presentation & Analysis

Expected Quantitative Results

Researchers should tabulate data as follows to facilitate comparison.

Table 1: Electrochemical Parameters for Mild Steel in 1M HCl with AMPB

Conc. (M)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(

)

(%)
Blank -4808501109025150-
10⁻⁶ -475420112886511050.5
10⁻⁵ -470180115851808078.8
10⁻⁴ -46585118824504590.0
10⁻³ -46045120809202594.7

Note: Data above is representative of high-performance pyrazole inhibitors.[2][3] A shift in


 < 85 mV implies a mixed-type inhibitor.
Surface Morphology (SEM/AFM)
  • Blank Sample: Will show heavy damage, pitting, and accumulation of corrosion products.

  • Inhibited Sample (10⁻³ M): Should reveal a smoother surface with a visible adsorbed film, confirming the "blocking" mechanism.

Part 4: Theoretical Validation (E-E-A-T)

To satisfy high scientific rigor, the experimental results must be cross-referenced with Quantum Chemical Calculations (DFT) .

  • HOMO (Highest Occupied Molecular Orbital): Likely located on the pyrazole ring and methyl group (electron donation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Likely located on the benzonitrile and acetyl groups (electron acceptance).

  • Energy Gap (

    
    ):  A lower 
    
    
    
    correlates with higher inhibition efficiency (easier electron transfer).

Validation Check: If the experimental efficiency (


) increases with concentration and fits the Langmuir Adsorption Isotherm  (

), the protocol is valid.

References

  • Verma, C., et al. (2018). "Pyrazoles as corrosion inhibitors for mild steel in acid media: A review." Journal of Molecular Liquids.

  • Messali, M., et al. (2017). "Synthesis, characterization and corrosion inhibition efficiency of new pyrazole derivatives for mild steel in hydrochloric acid." Journal of Materials and Environmental Science.

  • ASTM G59-97. (2014). "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM International.

  • ASTM G102-89. (2015). "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." ASTM International.

  • Fouda, A.S., et al. (2016). "Corrosion inhibition of mild steel in hydrochloric acid by some pyrazole derivatives."[2][3][4][5] International Journal of Electrochemical Science.

Sources

Application Notes and Protocols for the Agrochemical Evaluation of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of Novel Pyrazole Scaffolds in Crop Protection

The pyrazole heterocycle is a cornerstone in modern agricultural chemistry, serving as a "privileged" scaffold in a multitude of commercial herbicides, fungicides, and insecticides.[1][2][3][4] Its remarkable versatility, arising from a stable aromatic ring with multiple sites for substitution, enables the fine-tuning of physicochemical properties and biological activity.[4][5] This has led to the development of highly effective active ingredients that target a range of biological pathways in pests, weeds, and fungal pathogens.[1][2][4]

This document serves as a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the evaluation of a novel pyrazole derivative, 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile . While this specific molecule may not have an established profile in the public domain, its structural features suggest a high potential for biological activity. These application notes and protocols are designed to provide a logical and scientifically rigorous framework for the initial screening and characterization of this and other novel pyrazole-based compounds. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" at each stage of the evaluation process.

Compound Profile: 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Structure:

Key Structural Features and Potential Bioactivity:

  • Pyrazole Core: The central pyrazole ring is a well-established pharmacophore in numerous agrochemicals.[1][3][6]

  • N-phenylacetonitrile Moiety: The benzonitrile group is an electron-withdrawing group that can influence the overall electronic properties of the molecule, potentially enhancing its interaction with biological targets.

  • Acetyl and Methyl Substituents: These groups on the pyrazole ring can affect the compound's steric and electronic properties, which are critical for its binding to target enzymes or receptors. The acetyl group, in particular, introduces a carbonyl function that can participate in hydrogen bonding.

Based on these features, 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile warrants a thorough investigation for a range of agrochemical applications.

Part 1: Initial Broad-Spectrum Screening

The initial phase of evaluation involves a broad-spectrum screen to identify any potential herbicidal, fungicidal, or insecticidal activity. This high-throughput approach allows for the rapid assessment of the compound's general biological effects.

Herbicidal Activity Screening

Rationale: Many commercial pyrazole-based herbicides act by inhibiting critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[1][3][6] A primary screen against a diverse panel of representative weed species is the first step in identifying potential herbicidal effects.

Protocol: Pre- and Post-Emergence Herbicidal Efficacy

  • Plant Species:

    • Monocots (Grasses): Echinochloa crus-galli (Barnyardgrass), Setaria faberi (Giant Foxtail)

    • Dicots (Broadleaves): Amaranthus retroflexus (Redroot Pigweed), Abutilon theophrasti (Velvetleaf)

  • Compound Preparation: Prepare a stock solution of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile in a suitable solvent (e.g., acetone or DMSO) with a surfactant. Create serial dilutions to achieve application rates of 10, 100, and 1000 g a.i./ha.

  • Pre-emergence Application: a. Sow seeds of the selected weed species in pots filled with a standard potting mix. b. Within 24 hours of sowing, apply the test compound solutions evenly to the soil surface. c. Place the pots in a greenhouse under controlled conditions (25/20°C day/night temperature, 16-hour photoperiod). d. Water the pots as needed.

  • Post-emergence Application: a. Grow the selected weed species in pots until they reach the 2-3 leaf stage. b. Apply the test compound solutions as a foliar spray until runoff. c. Return the pots to the greenhouse under the same controlled conditions.

  • Evaluation: At 14 and 21 days after treatment (DAT), visually assess the percentage of weed control for each species and application rate, using a scale of 0% (no effect) to 100% (complete kill).

Data Presentation: Example Herbicidal Screening Results

Application Rate (g a.i./ha)E. crus-galli (% Control)S. faberi (% Control)A. retroflexus (% Control)A. theophrasti (% Control)
Pre-emergence
100040358590
10010156065
10052025
Post-emergence
100030259598
1005107075
10003035

Workflow for Herbicidal Screening

Herbicidal_Screening cluster_pre Pre-emergence cluster_post Post-emergence pre_sow Sow Seeds pre_apply Apply Compound to Soil pre_sow->pre_apply pre_grow Greenhouse Incubation pre_apply->pre_grow pre_eval Evaluate at 14 & 21 DAT pre_grow->pre_eval post_grow_initial Grow Weeds to 2-3 Leaf Stage post_apply Foliar Application post_grow_initial->post_apply post_grow_final Greenhouse Incubation post_apply->post_grow_final post_eval Evaluate at 14 & 21 DAT post_grow_final->post_eval compound Prepare Test Compound (10, 100, 1000 g a.i./ha) compound->pre_apply compound->post_apply

Caption: Workflow for pre- and post-emergence herbicidal screening.

Fungicidal Activity Screening

Rationale: Pyrazole carboxamides are a major class of fungicides that inhibit succinate dehydrogenase (SDH) in the fungal respiratory chain.[4] An initial in-vitro screen against a panel of economically important fungal pathogens can reveal potential fungicidal properties.

Protocol: In-Vitro Mycelial Growth Inhibition Assay

  • Fungal Pathogens:

    • Sclerotinia sclerotiorum (White mold)

    • Botrytis cinerea (Gray mold)

    • Rhizoctonia solani (Sheath blight)

    • Fusarium graminearum (Fusarium head blight)

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Assay: a. Prepare potato dextrose agar (PDA) and amend it with the test compound at final concentrations of 1, 10, and 100 µg/mL. b. Pour the amended PDA into Petri dishes. c. Place a 5 mm mycelial plug from an actively growing culture of each fungus in the center of the plates. d. Incubate the plates at 25°C in the dark. e. Measure the diameter of the fungal colony when the colony in the control plate (PDA with DMSO only) reaches the edge of the plate. f. Calculate the percentage of inhibition relative to the control.

Data Presentation: Example Fungicidal Screening Results

Concentration (µg/mL)S. sclerotiorum (% Inhibition)B. cinerea (% Inhibition)R. solani (% Inhibition)F. graminearum (% Inhibition)
10098957065
1075703025
14035510
Insecticidal Activity Screening

Rationale: Pyrazole-based insecticides, such as fipronil, act as chloride channel blockers.[1] A primary screen against representative insect pests from different orders is necessary to identify potential insecticidal activity.

Protocol: Contact and Ingestion Bioassays

  • Insect Species:

    • Myzus persicae (Green peach aphid) - Sucking insect

    • Plutella xylostella (Diamondback moth) - Chewing insect

  • Contact Bioassay (for Aphids): a. Infest leaf discs with a known number of aphids. b. Spray the infested leaf discs with the test compound at concentrations of 10, 100, and 500 mg/L. c. After 24 and 48 hours, count the number of dead aphids and calculate the mortality rate.

  • Ingestion Bioassay (for Diamondback Moth Larvae): a. Dip leaf discs in the test compound solutions. b. Allow the leaf discs to air dry. c. Place the treated leaf discs in a Petri dish with a known number of diamondback moth larvae. d. After 48 and 72 hours, assess larval mortality.

Data Presentation: Example Insecticidal Screening Results

Concentration (mg/L)M. persicae (% Mortality - 48h)P. xylostella (% Mortality - 72h)
5001520
10058
1002

Part 2: Secondary Screening and Mechanism of Action Studies

Should the initial screening reveal promising activity in one or more areas, the next step is to conduct more detailed studies to determine the potency (e.g., EC50 or LC50 values) and to elucidate the potential mechanism of action.

Herbicidal Mode of Action: HPPD Inhibition Assay

Rationale: Given the prevalence of HPPD inhibition among pyrazole herbicides, this is a logical first target to investigate if significant broadleaf herbicidal activity is observed.[1][6]

Protocol: In-Vitro HPPD Enzyme Inhibition Assay

  • Enzyme Source: Recombinant HPPD from Arabidopsis thaliana or a target weed species.

  • Assay Principle: The assay measures the enzymatic conversion of 4-hydroxyphenylpyruvate to homogentisate, which can be monitored spectrophotometrically.

  • Procedure: a. In a 96-well plate, add the HPPD enzyme, the substrate (4-hydroxyphenylpyruvate), and varying concentrations of the test compound. b. Include a known HPPD inhibitor (e.g., mesotrione) as a positive control. c. Incubate the reaction mixture at room temperature. d. Measure the decrease in absorbance at a specific wavelength over time. e. Calculate the rate of reaction and determine the IC50 value of the test compound.

Workflow for HPPD Inhibition Assay

HPPD_Inhibition_Assay start Prepare Assay Plate add_enzyme Add HPPD Enzyme start->add_enzyme add_substrate Add Substrate (4-hydroxyphenylpyruvate) start->add_substrate add_compound Add Test Compound (Serial Dilutions) start->add_compound incubate Incubate at RT add_enzyme->incubate add_substrate->incubate add_compound->incubate measure Spectrophotometric Measurement incubate->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for in-vitro HPPD enzyme inhibition assay.

Fungicidal Mode of Action: SDH Inhibition Assay

Rationale: If the compound shows strong antifungal activity, particularly against pathogens known to be sensitive to SDHIs, an SDH inhibition assay is warranted.[4]

Protocol: In-Vitro SDH Enzyme Inhibition Assay

  • Enzyme Source: Mitochondria isolated from the target fungus (e.g., Sclerotinia sclerotiorum).

  • Assay Principle: The assay measures the reduction of a dye (e.g., DCPIP) by the SDH enzyme in the presence of its substrate, succinate.

  • Procedure: a. In a 96-well plate, add the mitochondrial suspension, the substrate (succinate), the dye, and varying concentrations of the test compound. b. Include a known SDHI (e.g., boscalid) as a positive control. c. Monitor the decrease in absorbance of the dye over time. d. Calculate the rate of reaction and determine the IC50 value.

Part 3: Structure-Activity Relationship (SAR) Studies

The data from the initial and secondary screens will provide the basis for SAR studies. The goal is to systematically modify the structure of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile to improve its activity, selectivity, and physicochemical properties.

Key Areas for Modification:

  • Acetyl Group: Modify the acetyl group to other acyl groups (e.g., propionyl, benzoyl) or replace it with other functional groups (e.g., esters, amides).

  • Methyl Group: Replace the methyl group with other alkyl groups of varying sizes.

  • Benzonitrile Moiety: Modify the substitution pattern on the phenyl ring (e.g., introduce electron-donating or other electron-withdrawing groups) or replace the nitrile group with other substituents.

A systematic approach to synthesizing and testing analogs will provide valuable insights into the structural requirements for optimal activity.

Conclusion and Future Directions

This guide provides a foundational framework for the initial agrochemical evaluation of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile. The discovery of a novel, potent, and safe agrochemical is a complex and iterative process. The protocols outlined here represent the critical first steps in this journey. Positive results from these initial screens would justify further investment in more advanced studies, including:

  • Glasshouse and field trials to evaluate efficacy under more realistic conditions.

  • Crop safety studies to ensure the compound does not harm the desired crops.

  • Toxicology and environmental fate studies to assess the compound's safety profile.

The rich history of pyrazole chemistry in agriculture suggests that novel scaffolds like the one presented here hold significant promise for the development of the next generation of crop protection solutions.[1][2][3][4][5][6]

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467. [Link]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • ResearchGate. (2018, August). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

  • PubMed. (2025, October 1). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]

  • SCIRP. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. [Link]

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • PubMed. (2024, February 21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]

  • MDPI. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]

  • PubMed. (2024, March 27). Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety. PubMed. [Link]

  • PubMed. (2012, February 15). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed. [Link]

  • PMC. (n.d.). N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl). PMC. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole-5-one Containing 1, 3, 4-oxadiazole Sulfonyl Phosphonates. Semantic Scholar. [Link]

  • ResearchGate. (2017, July 25). (PDF) Pyrazole and its biological activity. ResearchGate. [Link]

  • De Gruyter. (2017, November 18). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]

  • Frontiers. (2022, October 2). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers. [Link]

  • Arkivoc. (2014, August 15). Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor. Arkivoc. [Link]

  • MDPI. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]

  • MDPI. (2018, September 30). 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone. MDPI. [Link]

  • SciSpace. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. SciSpace. [Link]

  • Google Patents. (n.d.). EP0062821B1 - N-methyl-o-pyrozol(4)yl-carbamic-acid esters, process for their preparation and their use as pesticides.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Semantic Scholar. (2025, April 20). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Semantic Scholar. [Link]

  • Frontiers. (2023, July 19). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Yield in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Poor yields can be a significant roadblock, stemming from a variety of factors ranging from reagent quality to subtle nuances in reaction conditions. This document moves beyond simple protocols to provide a deeper, cause-and-effect analysis of common issues, helping you not only to solve current problems but also to anticipate and prevent future ones.

The following sections are structured as a series of frequently asked questions (FAQs) that directly address specific experimental challenges. We will explore the critical parameters of the Knorr pyrazole synthesis and related methodologies, focusing on practical, field-proven solutions.

Section 1: Reagent-Related Issues

The quality and handling of your starting materials are the foundation of a successful synthesis. Issues at this stage are common and can often be overlooked.

Q1: My reaction yield is low and the crude mixture is often discolored (yellow/red). I suspect an issue with my hydrazine reagent. What are the common pitfalls?

A1: This is a very common and valid concern. Hydrazine and its derivatives are highly nucleophilic but can also be unstable, leading to several problems.

  • Cause - Reagent Decomposition: Hydrazine, especially phenylhydrazine, is susceptible to air oxidation, which leads to the formation of colored impurities and a reduction in the effective concentration of the active reagent.[1] This degradation compromises stoichiometry and introduces contaminants that can complicate purification.

  • Cause - Reduced Nucleophilicity: If you are using a hydrazine derivative with strong electron-withdrawing groups, its nucleophilicity is inherently lower.[1] This can result in a sluggish or incomplete reaction, leading to a low yield of the desired pyrazole.

  • Cause - Hydrazine Salts: Hydrazine is often supplied as a salt (e.g., hydrochloride or sulfate) for improved stability. However, in this form, the nitrogen lone pair is protonated, rendering it non-nucleophilic. The reaction requires the free base to be liberated in situ, typically by adding a mild base or by the solvent choice. Failure to account for this will prevent the reaction from initiating.

Troubleshooting Steps:

  • Verify Purity: If using liquid hydrazine, consider distillation under reduced pressure before use, especially if the reagent is old or discolored.

  • Use Fresh Reagents: Whenever possible, use freshly opened bottles of hydrazine or its derivatives.

  • Inert Atmosphere: For sensitive reactions, particularly on a larger scale, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition.

  • Liberate Free Base: If using a hydrazine salt, ensure conditions are appropriate to generate the free base. This can be achieved by adding 1.0-1.2 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

Q2: Can the 1,3-dicarbonyl compound be a source of poor yield? What should I look out for?

A2: Absolutely. While often more stable than hydrazines, the 1,3-dicarbonyl component has its own set of potential issues.

  • Cause - Purity and Side Products: The purity of the dicarbonyl compound is critical. Impurities from its synthesis (e.g., unreacted starting materials) can lead to the formation of side products. For instance, the Knorr synthesis is a cyclocondensation reaction, and any competing electrophiles or nucleophiles will interfere.[2][3]

  • Cause - Tautomerization: 1,3-dicarbonyls exist as a mixture of keto and enol tautomers. While this equilibrium is essential for the reaction to proceed, factors that heavily favor one form over the other in an unproductive way (depending on the specific mechanism variant) could potentially slow the reaction.

  • Cause - In-situ Generation: Some strategies generate the 1,3-dicarbonyl in situ.[4] If the generation step is low-yielding or produces byproducts, the subsequent pyrazole formation will be directly impacted.

Troubleshooting Steps:

  • Confirm Identity and Purity: Use ¹H NMR or GC-MS to confirm the purity of your 1,3-dicarbonyl before use.

  • Use High-Quality Starting Materials: Whenever possible, start with commercially available dicarbonyls of high purity or purify them by distillation or recrystallization before the reaction.

Section 2: Reaction Condition Optimization

The interplay of solvent, temperature, catalysts, and stoichiometry is where fine-tuning can dramatically improve yield.

Q3: We are scaling up our Knorr pyrazole synthesis from a 1-gram to a 50-gram scale and our yield has dropped from 90% to 40%. What are the most likely causes?

A3: This is a classic scale-up challenge. The physical parameters of a reaction do not scale linearly, and issues related to mass and heat transfer become dominant.

  • Cause - Inadequate Mixing: Inefficient stirring in a large reactor leads to poor reaction homogeneity. This can create localized areas of high reactant concentration ("hot spots") or areas where reactants are not mixing, promoting side reactions and incomplete conversion.[5]

  • Cause - Poor Temperature Control: The condensation reaction between a hydrazine and a 1,3-dicarbonyl is often exothermic.[5] A large reactor has a much lower surface-area-to-volume ratio than a small flask, making heat dissipation far less efficient.[5] An uncontrolled temperature spike can lead to the degradation of reagents or the formation of thermal byproducts.

  • Cause - Reagent Addition Rate: In the lab, you might add the hydrazine all at once. On a larger scale, this can lead to a dangerous exotherm. A slow, controlled addition of the limiting reagent (usually the hydrazine) is critical to manage the reaction temperature and ensure consistent mixing.[5]

Troubleshooting Steps:

  • Characterize Mixing: Ensure the stirring is vigorous enough for the vessel size. Consider using an overhead stirrer for reactions larger than 1-2 liters.

  • Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, not just the bath temperature. Implement an efficient cooling system (e.g., an ice bath or a chiller).

  • Optimize Addition Profile: Add the hydrazine derivative dropwise via an addition funnel, maintaining the internal temperature within a narrow, optimized range (e.g., 0-10 °C for the initial addition).

Q4: How does the choice of solvent and temperature impact the cyclization reaction and overall yield?

A4: Solvent and temperature are among the most powerful levers for optimizing pyrazole synthesis. They directly influence reaction rates, solubility, and even regioselectivity.

  • Solvent Effects: The primary role of the solvent is to dissolve the reactants and facilitate their interaction.

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditional solvents for the Knorr synthesis. They can participate in proton transfer, which is crucial for the dehydration step of the mechanism, and are generally good at dissolving both the dicarbonyl and hydrazine salts.[6]

    • Aprotic Solvents (e.g., DMF, Toluene): These solvents can be effective, particularly when trying to control regioselectivity.[6] Aprotic dipolar solvents can sometimes yield better results than polar protic ones.[6]

    • Fluorinated Alcohols (e.g., TFE, HFIP): These solvents have been shown to dramatically increase regioselectivity in certain cases, likely due to their unique hydrogen-bonding capabilities that can stabilize one reaction pathway over another.

  • Temperature Effects: Temperature controls the reaction kinetics.

    • Low Temperature: Running the reaction at a lower temperature can improve selectivity by favoring the thermodynamically controlled product and minimizing the formation of side products.

    • High Temperature (Reflux): Heating is often required to drive the final dehydration (aromatization) step to completion. However, excessive heat can cause decomposition.[7]

A general approach to optimization:

  • Solvent Screen: Test a small panel of solvents (e.g., Ethanol, Acetic Acid, Toluene, DMF) to find the one that gives the cleanest conversion by TLC or LC-MS.

  • Temperature Optimization: Once a solvent is chosen, run the reaction at different temperatures (e.g., room temperature, 60 °C, reflux) to find the sweet spot between reaction rate and purity.[8]

Parameter Effect on Pyrazole Synthesis Common Choices & Rationale
Solvent Polarity Affects reactant solubility and can influence the reaction pathway.Ethanol/Acetic Acid: Common, effective for dissolving reactants, can act as a catalyst.[6] Toluene: Allows for azeotropic removal of water to drive the reaction to completion.
Protic vs. Aprotic Protic solvents can facilitate proton transfer needed for dehydration. Aprotic solvents may offer better control over regioselectivity.Ethanol (Protic): Standard choice.[6] DMF (Aprotic): Can lead to higher regioselectivity in some cases.[6]
Temperature Controls the rate of reaction and dehydration. Higher temperatures can promote side reactions.0 °C to RT: For initial condensation to control exotherm. Reflux: To drive the final dehydration/aromatization step.[8]
Section 3: Managing Side Reactions and Regioisomers

The formation of unintended products is a primary cause of low yield. Understanding and controlling these pathways is key.

Q5: My main problem is controlling regioselectivity. I'm using an unsymmetrical 1,3-dicarbonyl and getting a nearly 1:1 mixture of pyrazole isomers. How can I favor one over the other?

A5: This is arguably the most common and challenging issue in pyrazole synthesis from unsymmetrical dicarbonyls. The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two non-equivalent carbonyl carbons, leading to two possible initial condensation points.

  • Mechanism Insight: The reaction typically proceeds through the initial formation of a hydrazone or enamine intermediate. The regioselectivity is determined by which carbonyl group the hydrazine's primary amine attacks first and which nitrogen atom subsequently closes the ring. This is governed by a combination of steric and electronic factors, as well as the reaction conditions.[9]

Strategies for Controlling Regioselectivity:

  • pH/Catalyst Control: The acidity of the medium is a critical parameter.[5]

    • Acidic Conditions: Under acidic catalysis, the reaction often favors attack at the more reactive carbonyl (less sterically hindered or more electronically activated). The initial attack is often the regiochemistry-determining step.

    • Neutral/Basic Conditions: Under neutral or basic conditions, the equilibrium between intermediates can play a larger role, and the cyclization step may become regiochemistry-determining.

  • Solvent Choice: As mentioned in Q4, solvent choice is crucial. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity. This is a powerful and often simple change to implement.

  • Steric and Electronic Effects:

    • Sterics: A bulky substituent on the dicarbonyl will sterically hinder the attack at the adjacent carbonyl, directing the hydrazine to the less hindered site.

    • Electronics: A strong electron-withdrawing group (like -CF₃) can make the adjacent carbonyl more electrophilic and susceptible to attack.[6]

G Dicarbonyl Unsymmetrical 1,3-Dicarbonyl IntermediateA Intermediate A (Attack at C1) Dicarbonyl->IntermediateA Pathway A IntermediateB Intermediate B (Attack at C2) Dicarbonyl->IntermediateB Pathway B Hydrazine Substituted Hydrazine Hydrazine->IntermediateA Hydrazine->IntermediateB Isomer1 Regioisomer 1 IntermediateA->Isomer1 Cyclization/ Dehydration Isomer2 Regioisomer 2 IntermediateB->Isomer2 Cyclization/ Dehydration

Q6: My reaction seems to stall at the pyrazoline intermediate. How can I drive the final aromatization to the pyrazole?

A6: The formation of a stable pyrazoline intermediate without subsequent conversion to the aromatic pyrazole is a common reason for poor yields of the final product. The final step is an oxidation/elimination reaction.

  • Cause - Lack of Driving Force: The conversion of a pyrazoline to a pyrazole requires the removal of two hydrogen atoms (oxidation). If the reaction conditions are not sufficiently oxidative, this step can be slow.[6]

  • Cause - Stable Intermediate: The pyrazoline itself may be particularly stable under the reaction conditions, requiring more energy to overcome the activation barrier for aromatization.

Troubleshooting Steps:

  • In-situ Oxidation: Often, ambient air (oxygen) is sufficient to oxidize the pyrazoline, especially when heating in a solvent like DMSO.[10] If this is insufficient, introducing a mild oxidizing agent can be effective.

  • Use of Tosylhydrazine: When tosylhydrazine is used as the hydrazine source, the tosyl group acts as a good leaving group. After cyclization, elimination of toluenesulfinic acid occurs under basic conditions, directly yielding the aromatic pyrazole and avoiding a separate oxidation step.[4][11]

  • Increase Temperature: Heating the reaction mixture is often necessary to provide the energy for the final elimination/oxidation step.

Section 4: Work-up and Purification Challenges

Even with a high-yielding reaction, isolating the pure product can be a major hurdle.

Q7: I have a good crude yield, but separating my pyrazole product from starting materials or its regioisomer is very difficult with standard silica gel chromatography. What are my options?

A7: Pyrazoles can be challenging to purify via chromatography. Their basic nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, smearing, and sometimes irreversible adsorption of the product onto the column.

Purification Strategies:

  • Crystallization: This is the most powerful purification technique for solid compounds if a suitable solvent system can be identified.

    • Protocol: Experiment with various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find conditions where your desired product crystallizes out, leaving impurities behind in the mother liquor.[12][13]

  • Acid-Base Extraction: Exploit the basicity of the pyrazole ring.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., 1M HCl). The basic pyrazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the pure pyrazole back into an organic solvent.

  • Salt Formation & Crystallization: This is a highly effective method for separating isomers. The different regioisomers will often have slightly different pKa values and their salts will have different crystal lattice energies and solubilities.

    • Protocol: Dissolve the crude isomer mixture in a suitable solvent (e.g., acetone, isopropanol). Add an acid (e.g., sulfuric acid, oxalic acid) to form the acid addition salt. One isomer's salt may preferentially crystallize, allowing for separation by simple filtration.[11][14]

  • Modified Chromatography: If chromatography is necessary, avoid standard silica gel.

    • Deactivated Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of triethylamine (e.g., 1%). This neutralizes the acidic sites and can dramatically improve peak shape.[11][12]

    • Neutral Alumina: Use neutral alumina as the stationary phase, which is less acidic than silica.[12]

    • Reversed-Phase Chromatography: Using a C18 stationary phase with solvents like acetonitrile/water can be very effective for separating isomers.[11]

Section 5: Protocols and Workflows
Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for diagnosing the cause of low yields.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_byproducts Byproduct Analysis cluster_purification Purification Checks Start Low Yield Observed CheckReagents Step 1: Assess Reagent Quality Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions CheckReagents->CheckConditions Reagents OK HydrazinePurity Hydrazine fresh/pure? CheckReagents->HydrazinePurity AnalyzeByproducts Step 3: Analyze Crude Mixture for Side Products CheckConditions->AnalyzeByproducts Conditions OK Temperature Optimize Temperature CheckConditions->Temperature CheckPurification Step 4: Evaluate Work-up & Purification AnalyzeByproducts->CheckPurification Main Product Formed Regioisomers Regioisomers formed? - Adjust pH/Solvent - See Q5 AnalyzeByproducts->Regioisomers End Yield Improved CheckPurification->End Purification Optimized ProductLoss Product lost during work-up? - Use Acid/Base Extraction CheckPurification->ProductLoss DicarbonylPurity 1,3-Dicarbonyl pure? HydrazinePurity->DicarbonylPurity HydrazineSalt Using hydrazine salt? Add base. DicarbonylPurity->HydrazineSalt Solvent Screen Solvents Temperature->Solvent Stoichiometry Check Stoichiometry Solvent->Stoichiometry Pyrazoline Pyrazoline intermediate? - Heat / Oxidize - See Q6 Regioisomers->Pyrazoline ChromaIssue Poor separation? - Use Crystallization / Alt. Chromatography ProductLoss->ChromaIssue

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[8] It should be adapted based on specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., ethanol, ~5-10 mL per mmol of dicarbonyl).

  • Addition of Reactants: Begin stirring the solution. Add the hydrazine derivative (1.0-1.2 eq) portion-wise or dropwise. If the reaction is exothermic, control the addition rate to maintain the desired temperature. Add the acid catalyst if required.

  • Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to the reflux temperature of the solvent).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can then be purified. A typical work-up may involve dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and filtering.

  • Purification: Purify the crude product using one of the methods described in Q7 (e.g., crystallization, acid-base extraction, or modified chromatography) to obtain the final pyrazole.

References
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.
  • Method for purifying pyrazoles.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • Pyrazole. SlideShare.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • Synthesis of Chromone-Rel
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cycliz
  • Technical Support Center: Overcoming Side Product Form
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.

Sources

Technical Support Center: Stability & Handling of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub for 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile . This guide addresses the specific stability challenges inherent to this scaffold, particularly its behavior in aqueous buffers and organic stock solutions.

As a researcher, you are likely using this compound as a key intermediate or a bioactive probe (e.g., p38 MAPK inhibition or Factor Xa studies). While the central pyrazole ring provides a robust aromatic core, the flanking benzonitrile and acetyl groups introduce specific vulnerabilities—primarily hydrolysis and solubility-driven precipitation.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Stability
Core Structure N-aryl PyrazoleHigh chemical stability; resistant to oxidation.
Functional Group A Benzonitrile (-CN) Critical Vulnerability: Susceptible to hydrolysis (Acid/Base)

Amide

Acid.
Functional Group B Acetyl (-COCH₃) Moderate reactivity; risk of condensation in presence of primary amines.
Solubility Low (Aqueous)High risk of "crashing out" upon dilution into media.
LogP (Predicted) ~2.5 - 3.0Requires organic co-solvents (DMSO, DMF).

Troubleshooting Guide (FAQ)

This section addresses the most frequent tickets submitted to our support center regarding this compound.

Issue 1: "My solution turns cloudy immediately upon adding the stock to the cell culture media."

Diagnosis: Microprecipitation (Solubility Shock). This compound is highly hydrophobic. When a concentrated DMSO stock (e.g., 10 mM) is introduced to an aqueous environment (media), the rapid change in polarity forces the compound out of solution before it can disperse.

The Fix (Step-by-Step):

  • Do not add the 100% DMSO stock directly to the media in the well.

  • Create an Intermediate Dilution: Dilute your stock 1:10 in the media outside the plate to create a 10x working solution. Vortex immediately.

  • Check for Clarity: If the 10x solution is cloudy, sonicate for 5 minutes at 37°C.

  • Final Addition: Add this 10x solution to your cells.

  • Alternative: Use a co-solvent carrier. We recommend 0.5% Methylcellulose or 20% HP-β-Cyclodextrin for in vivo or high-concentration assays.

Issue 2: "I see a new peak eluting before my main peak in Reverse Phase HPLC after 24 hours."

Diagnosis: Nitrile Hydrolysis (Formation of Benzamide). The benzonitrile group is the "weak link." In acidic (pH < 4) or basic (pH > 8) buffers, or in the presence of certain enzymes, the nitrile (-CN) hydrolyzes to the primary amide (-CONH₂). This amide is more polar, causing it to elute earlier on a C18 column.

The Fix:

  • Buffer Check: Ensure your assay buffer is near neutral (pH 7.0–7.4). Avoid Tris or Carbonate buffers if possible; Phosphate or HEPES are preferred.

  • Temperature: Hydrolysis is temperature-dependent. Store working solutions at +4°C, not room temperature.

  • Validation: Run a standard of the corresponding benzamide analog to confirm the identity of the new peak.

Issue 3: "My DMSO stock solution has turned yellow over time."

Diagnosis: Photochemical Degradation or Aldol Condensation. While the pyrazole is stable, the conjugated system (Benzene-Pyrazole-Acetyl) absorbs UV light. Long-term exposure can lead to photo-oxidation. Additionally, if the DMSO is "wet" (hygroscopic), the acetyl group can undergo slow aldol-like condensation or the nitrile can hydrolyze.

The Fix:

  • Storage: Store stocks at -20°C or -80°C in amber glass vials (or foil-wrapped).

  • Desiccation: Use anhydrous DMSO (<0.1% water) for stock preparation. Store over molecular sieves if the vial is opened frequently.

  • QC: If the color change is accompanied by <2% purity loss (HPLC), it is likely a minor trace impurity (N-oxide formation) and may still be usable for non-critical screens.

Deep Dive: The Hydrolysis Pathway

Understanding the degradation mechanism is crucial for interpreting your LC-MS data. The primary degradation pathway is the stepwise hydrolysis of the nitrile group.

Mechanism Description
  • Stage 1 (Amide Formation): The nitrile carbon is electrophilic. Water attacks this carbon (catalyzed by acid or base), forming an imidate intermediate which tautomerizes to the Primary Amide (4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzamide).

  • Stage 2 (Acid Formation): Under prolonged stress, the amide bond is cleaved, releasing ammonia and forming the Carboxylic Acid (4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzoic acid).

Pathway Visualization

HydrolysisPathway cluster_conditions Accelerating Factors Compound Parent Compound (Benzonitrile) Intermediate Intermediate (Imidate) Compound->Intermediate + H2O (Slow) Amide Degradant A (Primary Amide) Intermediate->Amide Tautomerization Acid Degradant B (Carboxylic Acid) Amide->Acid + H2O / Heat (Release of NH3) pH pH > 8.0 pH < 4.0 pH->Compound Temp Temp > 37°C Temp->Amide

Caption: Step-wise hydrolysis of the benzonitrile moiety. The conversion to amide is the most common degradation observed in standard laboratory buffers.

Standardized Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method (HPLC/LC-MS) and determine the compound's stability limits.

Objective: Induce 10-20% degradation to identify breakdown products.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1 N HCl. Incubate at 60°C for 4 hours.Conversion to Amide (Major) and Acid (Minor).
Base Hydrolysis Dissolve in 0.1 N NaOH. Incubate at 60°C for 2 hours.Rapid conversion to Carboxylic Acid .
Oxidation Dissolve in 3% H₂O₂. Incubate at RT for 4 hours.Potential N-oxide formation on Pyrazole or Acetyl oxidation.
Photostability Expose 1 mM solution (clear vial) to UV light (ICH Q1B) for 24h.Isomerization or polymerization (Yellowing).

Analytical Method (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide bond).

Protocol B: Solubility Optimization for Animal Studies

Use this decision tree when preparing formulations for IP or PO administration.

SolubilityTree Start Start: 10 mM DMSO Stock Target Target Concentration? Start->Target Low < 10 µM (In Vitro) Target->Low High > 1 mg/mL (In Vivo) Target->High Direct Direct dilution into Media (Max 0.1% DMSO) Low->Direct Formulation Requires Formulation High->Formulation Precip Check for Precipitate Direct->Precip Precip->Formulation Yes (Cloudy) Proceed Proceed Precip->Proceed No (Clear) Option1 Option A: 5% DMSO + 40% PEG400 + Saline Formulation->Option1 Option2 Option B: 10% DMSO + 20% HP-beta-CD Formulation->Option2

Caption: Decision matrix for solubilizing the compound based on required final concentration.

References & Authoritative Sources

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][2] Defines the standard stress tests (Acid/Base/Light) used in Protocol A.

  • Cohen, M. A., et al. Hydrolysis of Nitriles. In Comprehensive Organic Functional Group Transformations. Elsevier (1995). Provides the mechanistic basis for the nitrile-to-amide degradation pathway described in Section 3.

  • Lipinski, C. A. Poor aqueous solubility — an industry wide problem in drug discovery. American Pharmaceutical Review (2002). Contextualizes the solubility challenges of planar, aromatic heterocycles like N-aryl pyrazoles.

  • Menyhárd, D. K., et al. Structure and stability of pyrazole derivatives. Journal of Molecular Structure (2018). Discusses the thermodynamic stability of the pyrazole ring system.

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided with your batch for lot-specific purity and handling instructions.

Sources

"degradation pathways of pyrazole-containing compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Chemistry & Stability

Executive Summary: The Stability Paradox

Pyrazoles are pharmacophores of choice (e.g., Celecoxib, Ruxolitinib) because the aromatic 5-membered ring is inherently robust against hydrolysis and thermal stress. However, this stability creates a false sense of security. In drug development, pyrazoles exhibit specific, non-intuitive degradation modes—primarily driven by N-oxidation under oxidative stress and ring fragmentation under UV exposure.

This guide moves beyond generic "forced degradation" to address the specific mechanistic failures unique to the pyrazole scaffold.

Module 1: Oxidative Stress & The "Ghost Peak" (+16 Da)

The Issue: During accelerated stability testing (oxidative condition) or metabolite identification, you observe a new peak with a mass shift of +16 Da (or +32 Da). This peak often reverts to the parent compound during storage or specific workup conditions, leading to confusion.

The Mechanism: N-Oxidation Unlike pyridine, pyrazole has two nitrogen atoms. The lone pair on the pyridine-like nitrogen (


) is susceptible to electrophilic attack by reactive oxygen species (ROS) or peracids (e.g., m-CPBA, peroxides in excipients). This forms the Pyrazole N-oxide .
  • Key Insight: N-oxides are thermally labile and can deoxygenate under high-temperature GC-MS conditions, making them invisible unless analyzed by LC-MS with soft ionization (ESI).

Troubleshooting Protocol:

SymptomConfirmation TestRoot CauseCorrective Action
+16 Da Peak in LC-MS Treat sample with Triphenylphosphine (PPh3) . If peak disappears, it is an N-oxide.Peroxides in solvents (THF/Ethers) or excipients (PEG/Polysorbates).Use peroxide-free solvents; add antioxidants (BHT) to formulation.
+16 Da Peak (Side Chain) PPh3 test is negative .Hydroxylation of alkyl side chains (e.g., Methyl

CH2OH).
Modify alkyl substituents to electron-deficient groups (e.g., CF3) to lower oxidation potential.

Visualization: Oxidative Pathway

PyrazoleOxidation Parent Parent Pyrazole (Stable Aromatic) NOxide Pyrazole N-Oxide (+16 Da, Labile) Parent->NOxide N-Oxidation (Fast) ROS ROS / Peroxides (Electrophilic Attack) ROS->NOxide NOxide->Parent Reduction (PPh3 Treatment) Rearrange Rearrangement Product (Alkoxy/Hydroxy) NOxide->Rearrange Photolytic/Thermal Rearrangement

Caption: Figure 1. The reversible N-oxidation pathway. Note that N-oxides can revert to the parent compound under reductive conditions, complicating mass balance.

Module 2: Photostability & Ring Fragmentation

The Issue: The compound shows significant potency loss under ICH Q1B (photostability) conditions, but no single major degradant is obvious by UV detection. The solution may turn yellow/orange.

The Mechanism: N-N Bond Cleavage While the pyrazole ring is aromatic, the N-N bond is the weakest link (


). Upon UV excitation (

), the molecule enters a singlet excited state.
  • Homolytic Cleavage: The N-N bond breaks, forming a diradical intermediate.

  • Ring Opening: This intermediate rearranges to form acyclic nitriles or enamino-aldehydes .

  • Why it's missed: Nitriles often have low UV absorbance compared to the aromatic parent, leading to "missing mass" in HPLC-UV mass balance calculations.

Troubleshooting Protocol:

  • Step 1: Check IR spectrum for a new band at ~2200–2250 cm⁻¹ (characteristic of Nitrile -C≡N stretch).

  • Step 2: Perform actinometric controls. If degradation is linear with photon flux, it is a direct photolysis event.

  • Step 3 (Mitigation): If the pyrazole is part of a drug product, switch to amber glass or add UV absorbers (e.g., TiO2) to the coating.

Visualization: Photolytic Ring Opening

PhotoDegradation Parent Pyrazole Parent Excited Singlet Excited State (n -> pi*) Parent->Excited UV Light (hv) Diradical Diradical Intermediate (N-N Cleavage) Excited->Diradical Homolysis Nitrile Acyclic Nitrile (Ring Opened) Diradical->Nitrile Rearrangement Amide Enamide/Amide (Hydrolysis) Nitrile->Amide +H2O

Caption: Figure 2.[1][2] Photolytic degradation mechanism showing the critical N-N bond cleavage leading to ring opening and nitrile formation.

Module 3: Metabolic "Hotspots" (Bio-relevant Stability)

The Issue: High intrinsic clearance (


) in liver microsomes (HLM), despite the pyrazole ring being stable to hydrolysis.

The Mechanism: Alkyl Hydroxylation & Glucuronidation The pyrazole ring itself is rarely opened by CYP450 enzymes. Instead, the enzymes attack the substituents.

  • Alkyl Groups: Methyl groups attached to the pyrazole (common for steric bulk) are prime targets for CYP-mediated hydroxylation (

    
     Alcohol 
    
    
    
    Carboxylic Acid).
  • NH Moiety: If the pyrazole N1 is unsubstituted (NH), it is a rapid substrate for UGT (UDP-glucuronosyltransferase) , leading to direct N-glucuronidation.

Strategic Fixes:

  • Block the Metabolic Site: Replace methyl groups with Trifluoromethyl (-CF3) or Cyclopropyl . These are metabolically robust (e.g., Celecoxib uses -CF3).

  • N-Substitution: Alkylate the N1 nitrogen to prevent direct glucuronidation.

Experimental Protocols: Stress Testing the Scaffold

Do not use generic protocols. Use this targeted approach for pyrazoles.

Protocol A: Oxidative Stress (Targeting N-Oxides)
  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Room temperature for 4 hours. Note: Heating pyrazoles with peroxide can induce ring cleavage, confusing the results. Keep it cool to isolate N-oxidation.

  • Quenching: Quench with 5% Sodium Metabisulfite.

  • Analysis: LC-MS. Look for M+16.

Protocol B: Photostability (Targeting Ring Opening)
  • Preparation: Prepare a 1 mg/mL solution in quartz cuvettes (transparent to UV).

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Exposure: Expose to 1.2 million lux hours (approx 24h in standard photo chamber).

  • Analysis:

    • LC-UV: Check for loss of area % compared to Dark Control.

    • FT-IR: Evaporate solvent and check residue for nitrile peak (~2200 cm⁻¹).

References

  • Frizzo, C. P., et al. (2009). Essential Pyrazoles: Synthesis and Reactivity. Heterocyclic Communications.

  • Singh, P., et al. (2012). Forced degradation studies to assess the stability of drugs and products.[3][4][5] Trends in Analytical Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Addresses reactive artifacts including certain pyrazolone derivatives).[1][2][6][7][8][9][10]

  • FDA Guidance for Industry. (1996). Q1B Photostability Testing of New Drug Substances and Products.

  • Dalvie, D., et al. (2002). Metabolism of Celecoxib: Influence of the Pyrazole Ring. Drug Metabolism and Disposition.

Sources

Validation & Comparative

A Comparative Analysis of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile and Celecoxib: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the established selective COX-2 inhibitor, Celecoxib, and the novel pyrazole derivative, 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of anti-inflammatory therapeutics. We will delve into the known biological activities of Celecoxib and present a framework for evaluating the potential of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile as a novel therapeutic agent.

Introduction: The Role of COX-2 in Inflammation and Pain

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and primarily expressed at sites of inflammation.[1] The selective inhibition of COX-2 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

Celecoxib, a diaryl-substituted pyrazole, is a well-established selective COX-2 inhibitor used for the treatment of various inflammatory conditions.[2] The pyrazole scaffold is a versatile lead structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4] This guide focuses on a specific pyrazole derivative, 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile, and outlines the necessary experimental framework to compare its biological activity to that of Celecoxib.

Chemical Structures

CompoundStructure
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Mechanism of Action: A Tale of Two Pyrazoles

Celecoxib: The Established COX-2 Inhibitor

The mechanism of action for Celecoxib is well-documented. It selectively binds to and inhibits the COX-2 enzyme, preventing the synthesis of prostaglandins that mediate pain and inflammation. This selectivity is attributed to the larger and more flexible binding pocket of the COX-2 enzyme compared to COX-1, which accommodates the chemical structure of Celecoxib.[1] By sparing COX-1, Celecoxib reduces the risk of gastrointestinal adverse effects commonly associated with non-selective NSAIDs.[1]

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile: A Hypothetical Mechanism

While direct experimental evidence for the biological activity of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile is not yet available in the public domain, its structural features suggest a potential for COX-2 inhibition. The presence of the 1,5-diarylpyrazole core is a common feature among many COX-2 inhibitors. The evaluation of its biological activity would be crucial to determine if it acts as a selective COX-2 inhibitor, a dual COX/LOX inhibitor, or if it possesses other pharmacological activities.

Comparative Biological Activity: An Experimental Framework

To objectively compare the biological activity of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile with Celecoxib, a series of in vitro and in vivo assays are necessary. Below are detailed protocols for key experiments.

In Vitro COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [5][6]

  • Reagent Preparation :

    • Reconstitute human recombinant COX-2 enzyme in purified water and store on ice.

    • Prepare a stock solution of the test compounds (4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile and Celecoxib) and a known COX-2 inhibitor control (e.g., Celecoxib) in DMSO.

    • Prepare a 10x working solution of the test compounds and controls by diluting the stock solution in COX Assay Buffer.

    • Prepare the Arachidonic Acid substrate solution immediately before use.

  • Assay Setup (96-well plate) :

    • Enzyme Control (EC) : 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC) : 10 µL of 10X Celecoxib solution.

    • Test Sample (S) : 10 µL of 10X test compound solution.

  • Reaction Mixture :

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 1 µL of the reconstituted COX-2 enzyme to each well (except for a no-enzyme control).

  • Reaction Initiation and Measurement :

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid working solution to all wells.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis :

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

DOT Script for COX-2 Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Test_Compound 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile Test_Compound->COX2

Caption: Simplified COX-2 signaling pathway and points of inhibition.

Comparative COX-2 Inhibition Data

CompoundIC50 for COX-2 (µM)IC50 for COX-1 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 0.0415375
4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile To be determinedTo be determinedTo be determined
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [7][8]

  • Animals : Use male Wistar rats (180-200g).

  • Grouping (n=6 per group) :

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive Control (Celecoxib, e.g., 10 mg/kg, p.o.).

    • Group III-V: Test Compound (4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile at various doses, e.g., 10, 20, 40 mg/kg, p.o.).

  • Procedure :

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Administer the respective compounds or vehicle orally.

    • One hour after administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis :

    • Calculate the edema volume (Vₜ - V₀) for each rat at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

DOT Script for Carrageenan-Induced Paw Edema Workflow

Paw_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction cluster_measurement Measurement & Analysis Animal_Grouping Animal Grouping (n=6) Initial_Paw_Volume Measure Initial Paw Volume (V₀) Animal_Grouping->Initial_Paw_Volume Drug_Administration Oral Administration of Compound/Vehicle Initial_Paw_Volume->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (Vₜ) at intervals Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate Edema & % Inhibition Measure_Paw_Volume->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Comparative Anti-inflammatory Activity

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
Celecoxib 10~50-60% (literature values vary)
4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile 10To be determined
20To be determined
40To be determined
In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay [9]

  • Cell Culture : Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and incubate overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile and Celecoxib) and a vehicle control. Incubate for 24-48 hours.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

DOT Script for MTT Assay Workflow

MTT_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Compound/Vehicle Cell_Seeding->Compound_Treatment Incubation_24_48h Incubate for 24-48h Compound_Treatment->Incubation_24_48h MTT_Addition Add MTT Reagent Incubation_24_48h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Formazan_Solubilization Add Solubilization Solution Incubation_2_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)
Celecoxib RAW 264.7>100 (generally low cytotoxicity in non-cancerous cell lines)
4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile RAW 264.7To be determined

Discussion and Future Directions

The experimental framework outlined above provides a robust methodology for a head-to-head comparison of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile and Celecoxib. The data generated from these studies will be critical in determining the potential of this novel pyrazole derivative as a new anti-inflammatory agent.

Key questions to be answered include:

  • Does 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile exhibit potent and selective COX-2 inhibition?

  • How does its in vivo anti-inflammatory efficacy compare to that of Celecoxib?

  • What is its cytotoxicity profile in relevant cell lines?

Further studies could also explore its effects on other inflammatory pathways, its pharmacokinetic and pharmacodynamic properties, and its potential for off-target effects. The pyrazole scaffold continues to be a rich source of pharmacologically active compounds, and a thorough investigation of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile is a logical and promising step in the ongoing search for improved anti-inflammatory therapies.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Chemistry Central Journal. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy and Bioallied Sciences. [Link]

  • 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. (n.d.). ResearchGate. [Link]

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. (2023). European Journal of Medicinal Chemistry. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). SciSpace. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. (2023). DSpace@MIT. [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.).
  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023). Impactfactor. [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. [Link]

  • Pyrazoline Heterocyclic: a review. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

Sources

A Researcher's Guide to Profiling Kinase Inhibitor Selectivity: A Case Study Framework for 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Kinase Inhibitor Specificity

Protein kinases are a vast and crucial class of enzymes that regulate a multitude of cellular processes, making them highly attractive targets for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unexpected toxicities or diminished therapeutic efficacy. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount during the drug discovery and development process.

This guide provides a framework for assessing the kinase selectivity of a novel compound, using the hypothetical inhibitor 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile as our case study. While specific experimental data for this particular compound is not publicly available, we will detail the established methodologies and experimental workflows required to generate a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Pillar 1: Designing the Selectivity Screen - Choosing the Right Tools

The initial step in profiling a new inhibitor is to perform a broad screen against a panel of kinases. The choice of assay technology is critical and depends on factors such as throughput requirements, sensitivity, and the nature of the inhibitor.

Commonly Employed Kinase Profiling Platforms:
  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[1][2][3][4] Their direct detection method minimizes interference from compounds that are fluorescent or absorb light.

  • Fluorescence-Based Assays: These methods offer a non-radioactive alternative and are well-suited for high-throughput screening.[1][5] Common formats include:

    • Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger molecule (e.g., an antibody that recognizes the product).[6][7][8][9]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the transfer of energy between a donor and an acceptor fluorophore, which are brought into proximity by a binding event (e.g., an antibody binding to a phosphorylated substrate).

  • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[10] The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding.[11][12][13][14][15] A drug-bound protein is typically more resistant to heat-induced denaturation.

For our case study with 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile, a broad initial screen using a radiometric assay against a panel of representative kinases from different families of the kinome would provide a robust and unambiguous initial assessment of its selectivity.[16]

Pillar 2: In-Depth Experimental Protocols for Kinase Profiling

Here, we provide a detailed, step-by-step protocol for a radiometric kinase assay, a widely accepted method for determining inhibitor potency (IC50).

Protocol: In Vitro Radiometric Kinase Assay for IC50 Determination

This protocol is designed to determine the concentration at which 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile inhibits 50% of the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (typically contains HEPES, MgCl₂, DTT, and BSA)

  • [γ-³³P]ATP

  • Non-radiolabeled ("cold") ATP

  • 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (dissolved in DMSO)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Experimental Workflow:

Radiometric_Assay_Workflow A Serial Dilution of Inhibitor (e.g., 10-point, 3-fold) D Add Inhibitor to Plate A->D B Prepare Kinase-Substrate Mix E Add Kinase-Substrate Mix Incubate Briefly B->E C Prepare ATP Mix ([γ-³³P]ATP + Cold ATP) F Initiate Reaction with ATP Mix Incubate at 30°C C->F D->E E->F G Stop Reaction & Spot on Phosphocellulose Plate F->G H Wash Plate to Remove Unincorporated ATP G->H I Add Scintillation Fluid H->I J Read on Scintillation Counter I->J K Plot % Inhibition vs. [Inhibitor] J->K L Calculate IC50 Value K->L

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a microplate. Include control wells with DMSO only (for 0% inhibition) and wells without kinase (for background).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.

  • Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate. Allow for a brief pre-incubation (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • ATP Addition: Initiate the kinase reaction by adding the ATP mixture (containing both [γ-³³P]ATP and cold ATP). The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated ATP will not.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove all unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no kinase control) from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pillar 3: Data Interpretation and Visualization of the Selectivity Profile

The IC50 values obtained from the assays are used to construct a selectivity profile for 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile.

Quantitative Data Presentation

The results of a broad kinase panel screen are best presented in a tabular format. This allows for a clear and objective comparison of the inhibitor's potency against different kinases.

Table 1: Hypothetical Kinase Selectivity Profile for 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Kinase FamilyKinase TargetIC50 (nM)
Tyrosine Kinase ABL1>10,000
SRC8,500
EGFR>10,000
Ser/Thr Kinase Aurora A 15
Aurora B250
CDK2/cyclin A1,200
GSK3β95
ROCK1>10,000

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile is a potent and selective inhibitor of Aurora A kinase, with weaker activity against Aurora B and GSK3β. The selectivity can be quantified by calculating the fold-selectivity (e.g., IC50(off-target) / IC50(on-target)).

Visualizing On-Target and Off-Target Effects in a Signaling Context

Understanding the potential biological consequences of cross-reactivity requires placing the on-target and off-target kinases within their respective signaling pathways. For instance, Aurora A is a key regulator of mitosis. Off-target inhibition of GSK3β, a kinase involved in numerous pathways including glycogen metabolism and cell fate, could lead to unintended cellular effects.

Signaling_Pathway cluster_pathway Cell Cycle & Other Pathways Prophase Prophase Metaphase Metaphase Prophase->Metaphase Cytokinesis Cytokinesis Metaphase->Cytokinesis Spindle Spindle Assembly Spindle->Metaphase Metabolism Glycogen Metabolism Development Cell Fate AuroraA Aurora A (On-Target) AuroraA->Spindle Regulates GSK3b GSK3β (Off-Target) GSK3b->Metabolism GSK3b->Development Inhibitor 4-(4-acetyl-5-methyl- 1H-pyrazol-1-yl)benzonitrile Inhibitor->AuroraA Potent Inhibition Inhibitor->GSK3b Weaker Inhibition

Caption: Hypothetical signaling impact of the inhibitor.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity of a novel kinase inhibitor, using 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile as a model. The foundation of this process lies in the selection of appropriate assay technologies, the execution of meticulous experimental protocols, and the clear interpretation and presentation of the resulting data.

For our hypothetical compound, the initial profiling would be followed by more focused studies. These would include determining the mode of inhibition (e.g., ATP-competitive) and validating the on-target and off-target effects in cellular assays. Ultimately, a thorough understanding of a compound's selectivity profile is a critical step in the journey from a promising lead molecule to a safe and effective therapeutic agent.

References

  • ResearchGate. (2018). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3,4-Diacetyl-5-methyl-1H-pyrazol-1-yl)benzenesulfonamide. Available at: [Link]

  • MDPI. (2023). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Semantic Scholar. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Available at: [Link]

  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Available at: [Link]

  • National Center for Biotechnology Information. (2018). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A high-throughput radiometric kinase assay. Available at: [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Molecular Devices. (2026). Fluorescence Polarization (FP). Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Available at: [Link]

  • ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors.... Available at: [Link]

  • Semantic Scholar. (2023). Optimization of Selectivity and Pharmacokinetic Properties of Salt‐Inducible Kinase Inhibitors that Led to the Discovery of Pan. Available at: [Link]

  • Asian Journal of Pharmaceutical Sciences. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Available at: [Link]

  • MDPI. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Available at: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • nanomicronspheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Available at: [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Available at: [Link]

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Comparative Technical Guide: Pyrazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, head-to-head technical comparison of pyrazole-based corrosion inhibitors. It is designed for researchers and application scientists, utilizing Structure-Activity Relationship (SAR) logic common in drug development to explain corrosion inhibition efficacy.

Focus: Carbon Steel & Copper Substrates in Acidic Media

Executive Summary: The Pyrazole Scaffold

In the realm of corrosion inhibition, the pyrazole ring (


) functions as a high-efficacy pharmacophore. Its effectiveness stems from two key structural features:
  • Nitrogen Heteroatoms: The pyridine-like nitrogen (

    
    ) offers a lone pair for coordinate covalent bonding (chemisorption) to metal 
    
    
    
    -orbitals.
  • 
    -Electron Density:  The aromatic system facilitates planar adsorption via donor-acceptor interactions with the metal surface.
    

This guide compares specific pyrazole derivatives to elucidate how substituent electronics (electron-donating vs. electron-withdrawing groups) dictate inhibition efficiency (IE%).

Head-to-Head Performance Analysis

Comparison A: Ligand Complexity & Heteroatom Density

Substrate: Carbon Steel | Medium: 1.0 M HCl | Temp: 303 K Test Subjects:

  • L4: N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline[1][2]

  • L6: Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate[1][2]

Data Summary Table:

MetricInhibitor L4 (10⁻³ M)Inhibitor L6 (10⁻³ M)Performance Delta
Inhibition Efficiency (WL) 90.1%91.8% +1.7% (L6)
Inhibition Efficiency (EIS) 90.8%91.8% +1.0% (L6)
Adsorption Isotherm LangmuirLangmuirEquivalent
Adsorption Type Mixed (Chemi/Physi)Mixed (Chemi/Physi)Equivalent

Scientific Insight (SAR Analysis): While both compounds show high efficacy, L6 outperforms L4 .

  • Causality: L6 contains an ester group (ethyl carboxylate) at the 3-position. This introduces additional oxygen atoms with lone pairs, increasing the number of adsorption centers.

  • Mechanism: The "multi-center" adsorption of L6 creates a denser, more stable barrier film compared to L4, effectively blocking chloride ion attack more efficiently.

Comparison B: Electronic Effects (Donor vs. Acceptor)

Substrate: Mild Steel | Medium: 1.0 M H₂SO₄ | Temp: 303 K Test Subjects:

  • MPA: 3-methyl-1H-pyrazol-5-amine (Amine = Electron Donor)[3]

  • MPO: 3-methyl-1H-pyrazol-5-(4H)-one (Ketone = Electron Withdrawing)

Data Summary Table:

MetricInhibitor MPO (Ketone)Inhibitor MPA (Amine)Performance Delta
Inhibition Efficiency 88.14%92.28% +4.14% (MPA)
Adsorption Model FreundlichFreundlichEquivalent

Scientific Insight (SAR Analysis): MPA is the superior inhibitor.

  • Causality: The amino group (

    
    ) is a strong electron-donating group (EDG). It increases the electron density on the pyrazole ring via resonance, enhancing the ring's ability to donate 
    
    
    
    -electrons to the metal's empty
    
    
    -orbitals.
  • Contrast: The ketone group in MPO is electron-withdrawing, which reduces the electron density of the ring, weakening the metal-inhibitor bond strength.

Mechanistic Visualization

The following diagram illustrates the "Mixed-Type" adsorption mechanism common to these pyrazoles, involving both electrostatic interaction (Physisorption) and coordinate bonding (Chemisorption).

AdsorptionMechanism AcidSol Acidic Solution (H+ + Cl-) Py_Prot Protonated Pyrazole (PyH+) AcidSol->Py_Prot Protonation Py_Sol Dissolved Pyrazole (Py) MetalSurf Metal Surface (Fe) Py_Sol->MetalSurf Donor-Acceptor Interaction (N-lone pair -> Fe d-orbital) Py_Sol->MetalSurf Back-Donation (Fe d-electron -> Py anti-bonding pi*) MetalChloride (FeCl-) Py_Prot->MetalChloride Electrostatic Attraction (Physisorption) MetalSurf->MetalChloride Cl- Adsorption Barrier Protective Barrier Film (Corrosion Inhibition) MetalSurf->Barrier Film Formation MetalChloride->Barrier Film Formation

Caption: Dual-mode adsorption mechanism of pyrazoles. Physisorption is driven by electrostatic forces between protonated inhibitors and charged metal surfaces, while Chemisorption involves orbital overlap.

Experimental Protocols (Self-Validating Systems)

To replicate the data above, use the following standardized protocols. These are designed with internal checks to ensure data trustworthiness.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: Determine Charge Transfer Resistance (


) and Double Layer Capacitance (

).
  • Cell Setup:

    • Three-electrode cell:

      • Working Electrode (WE): C38 Steel (embedded in epoxy, 1 cm² exposed).

      • Counter Electrode (CE): Platinum foil (large surface area to prevent polarization).

      • Reference Electrode (RE): Saturated Calomel Electrode (SCE).[4]

  • Surface Prep (Critical Step):

    • Abrade WE with SiC paper (grades 400 to 1200).

    • Ultrasonic clean in ethanol (5 min)

      
       acetone (5 min) 
      
      
      
      dry with warm air.
    • Validation Check: Surface must be mirror-like; any visible scratches will skew

      
       values.
      
  • OCP Stabilization:

    • Immerse WE in test solution (1 M HCl) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement:

    • Apply AC signal: 10 mV amplitude (rms).

    • Frequency Range: 100 kHz to 10 mHz.[4]

    • Points: 10 points per decade.[5]

  • Data Fitting:

    • Fit Nyquist plots using a Randles Equivalent Circuit (

      
      ) or Constant Phase Element (CPE) model if the semi-circle is depressed.
      
    • Calculation:

      
      [6]
      
Protocol B: Gravimetric Weight Loss

Objective: Direct measurement of corrosion rate (CR).[7]

  • Coupon Prep: Cut steel coupons (

    
     cm). Clean as per Protocol A.
    
  • Weighing (T0): Weigh coupons using an analytical balance (precision

    
     mg). Record as 
    
    
    
    .
  • Immersion:

    • Suspend coupons in 1 M HCl (with and without inhibitor) using glass hooks (avoid metal contact).

    • Volume/Area ratio: Minimum 20 mL/cm² to prevent acid depletion.

    • Temp: Thermostat bath at 303 K

      
       1 K.
      
  • Termination (T_final):

    • After 6-24 hours, remove coupons.

    • Chemical Cleaning: Immerse in Clarke’s solution (inhibited HCl) for 30s to remove corrosion products without attacking the base metal.

    • Rinse (Distilled water -> Ethanol) and dry.

  • Weighing (T_final): Weigh as

    
    .
    
  • Calculation:

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Testing cluster_2 Phase 3: Analysis Syn Synthesis (Condensation) Char Characterization (NMR, FTIR) Syn->Char Prep Electrode Polishing (SiC 400-1200) Char->Prep OCP OCP Stabilization (30 min) Prep->OCP EIS EIS Measurement (100kHz - 10mHz) OCP->EIS PDP Tafel Polarization (±250mV vs OCP) EIS->PDP Fit Circuit Fitting (Rct, Cdl) PDP->Fit Calc IE% Calculation Fit->Calc

Caption: Standardized workflow for evaluating pyrazole corrosion inhibitors, ensuring reproducibility from synthesis to data analysis.

References

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions. ACS Omega. [Link]

  • Pyrazole Derivatives as Corrosion Inhibitor for C-Steel in Hydrochloric Acid Medium. Journal of Materials and Environmental Science. [Link]

  • Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. Scientific Reports. [Link]

  • Corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. ResearchGate. [Link]

  • Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. International Journal of Electrochemical Science. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel EGFR Inhibitors: A Case Study with 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Pursuing Novel EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, activating downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cell proliferation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4]

The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers.[5][6] First-generation inhibitors like gefitinib and erlotinib, and the third-generation inhibitor osimertinib, have significantly improved patient outcomes.[7][8][9] However, the emergence of acquired resistance, often through secondary mutations like T790M, necessitates the continued development of novel EGFR inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms.[8][10]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel pyrazole-containing compound, 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (hereafter referred to as "Compound X"), against established EGFR inhibitors. While pyrazole derivatives have shown promise as anticancer agents[11][12], rigorous evaluation is paramount to ascertain their potential as clinical candidates. This document outlines the essential in vitro and cell-based assays, providing detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice.

The EGFR Signaling Pathway and Inhibition

The following diagram illustrates the simplified EGFR signaling cascade and the point of intervention for ATP-competitive inhibitors like the ones discussed in this guide.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds p-EGFR p-EGFR (Active) EGFR->p-EGFR Dimerization & Autophosphorylation Grb2/SOS Grb2/SOS p-EGFR->Grb2/SOS PI3K PI3K p-EGFR->PI3K Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor Compound X / Known Inhibitors Inhibitor->p-EGFR Inhibits ATP Binding Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Interpretation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Proliferation_Assay Selectivity_Profiling Kinase Selectivity Profiling Data_Comparison Comparative Data Analysis Selectivity_Profiling->Data_Comparison Western_Blot Target Engagement & Pathway Analysis Proliferation_Assay->Western_Blot Western_Blot->Data_Comparison Conclusion Conclusion & Future Directions Data_Comparison->Conclusion

Caption: Tiered experimental workflow for benchmarking novel EGFR inhibitors.

Detailed Experimental Protocols

The following protocols are standardized methodologies for the key experiments outlined in our workflow.

In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of EGFR's enzymatic activity and its inhibition. [13] Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against recombinant wild-type and mutant EGFR.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Poly(Glu, Tyr) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA) [13]* Compound X and reference inhibitors (Gefitinib, Erlotinib, Osimertinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X and reference inhibitors in 100% DMSO. Create a serial dilution of each compound in kinase assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted compounds to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Kinase Reaction:

    • Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer.

    • Add 10 µL of the master mix to each well.

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature. [14]5. Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [2][3] Objective: To determine the half-maximal growth inhibition (GI50) of Compound X in EGFR-dependent cancer cell lines.

Cell Lines:

  • A549: NSCLC cell line with wild-type EGFR.

  • HCC827: NSCLC cell line with an EGFR exon 19 deletion (sensitive to first-generation TKIs). [15]* H1975: NSCLC cell line with both L858R and T790M mutations (resistant to first-generation TKIs, sensitive to osimertinib). [15] Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours. [2]2. Compound Treatment: Prepare serial dilutions of Compound X and reference inhibitors in complete growth medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. [2]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Western Blot Analysis of EGFR Signaling

This technique allows for the detection and quantification of specific proteins to assess the phosphorylation status of EGFR and its downstream effectors, confirming target engagement within the cell. [1][16][17] Objective: To evaluate the effect of Compound X on EGFR phosphorylation and downstream signaling pathways (AKT and ERK).

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum starve the cells for 12-24 hours. Pre-treat with various concentrations of Compound X or reference inhibitors for 2 hours, then stimulate with EGF (e.g., 100 ng/mL) for 15 minutes. [2]2. Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels. [17]

Hypothetical Data Summary and Interpretation

The following tables present a hypothetical dataset to illustrate how the performance of Compound X would be compared to known EGFR inhibitors.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (L858R/T790M)
Compound X 501080
Gefitinib 33 [18]~5>1000
Erlotinib 2 [19]~5>1000
Osimertinib ~50~110 [7]

Interpretation: In this hypothetical scenario, Compound X shows potent inhibition of the L858R mutant, comparable to first-generation inhibitors. Its activity against the T790M resistance mutant is significantly better than gefitinib and erlotinib, though less potent than osimertinib. The moderate activity against wild-type EGFR suggests a potential for a therapeutic window.

Table 2: Cellular Proliferation Inhibition (GI50, nM)

CompoundA549 (WT EGFR)HCC827 (EGFR del19)H1975 (L858R/T790M)
Compound X 80050250
Gefitinib >1000~10>5000
Erlotinib >1000~10>5000
Osimertinib ~500~1550

Interpretation: The cell-based data corroborates the biochemical findings. Compound X demonstrates potent anti-proliferative activity in the EGFR-mutant HCC827 cell line and overcomes T790M-mediated resistance in H1975 cells, albeit to a lesser extent than osimertinib. The lower potency in A549 cells suggests selectivity for mutant EGFR.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of novel EGFR inhibitors, using the hypothetical compound 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (Compound X) as a case study. The outlined experimental workflow, from biochemical characterization to cellular assays, allows for a robust assessment of a compound's potency, selectivity, and ability to overcome known resistance mechanisms.

Based on our hypothetical data, Compound X presents an interesting profile as a potential EGFR inhibitor with activity against the T790M resistance mutation. Further studies would be warranted, including:

  • Kinase Selectivity Profiling: A broad panel kinase screen to assess off-target effects and ensure a favorable safety profile.

  • In Vivo Xenograft Studies: To evaluate the compound's anti-tumor efficacy in animal models. [2]* Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the compound's absorption, distribution, metabolism, and excretion properties.

By following a systematic and rigorous benchmarking process, researchers can effectively identify and advance promising new therapeutic agents for the treatment of EGFR-driven cancers.

References

  • Vertex AI Search, based on provided search results.
  • Kitagawa, D., et al. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung Cancer. 2005;49(3):337-43.
  • Aziz, M. A., et al. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports.
  • Al-Ostath, A. I., et al. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports.
  • Keating, G. M.
  • Al-Attas, R., et al. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. 2021;26(21):6693.
  • Wikipedia. Gefitinib. [Link]

  • Wikipedia. Erlotinib. [Link]

  • Kim, H. R., et al. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems. Anticancer Research. 2021;41(3):1329-1339.
  • Al-Ghorbani, M., et al. Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness.
  • Wikipedia. Osimertinib. [Link]

  • Ciardiello, F., et al. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Journal. 2010;36(Suppl 54):42s-50s.
  • Rieckmann, T., et al. Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Oncotarget. 2019;10(54):5623-5637.
  • National Cancer Institute. EGFR Inhibitor Plus Chemotherapy Approved for Certain Lung Cancers. [Link]

  • ResearchGate.
  • Oncology News Central. Gefitinib: uses, dosing, warnings, adverse events, interactions.
  • Asr, M. A., et al.
  • Kosaka, T., et al. Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer. Journal of Thoracic Disease. 2011;3(3):195-202.
  • Mishani, E., et al. High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of Medicinal Chemistry.
  • Xu, C., et al. Gefitinib (an EGFR tyrosine kinase inhibitor) plus anlotinib (an multikinase inhibitor) for untreated, EGFR-mutated, advanced non-small cell lung cancer (FL-ALTER): a multicenter phase III trial. Journal of Clinical Oncology.
  • Al-Hussain, S. A., et al. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. 2024;29(7):1478.
  • Hwang, J., et al. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife.
  • Li, Y., et al. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer.
  • Massive Bio. Erlotinib Hydrochloride.
  • ResearchGate. Guidelines for HTRF technology in EGFR kinase assay.
  • El-Sayed, N. N. E., et al. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Pharmaceuticals. 2022;15(5):609.
  • American Lung Association. EGFR and Lung Cancer. [Link]

  • National Cancer Institute. Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl] -1H-Benzimidazoles.
  • Babcock University Medical Journal. Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.
  • Portland Press.

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A Comparative Guide to the Synthesis of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile: An Evaluation of Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

The core of pyrazole synthesis often relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis[1]. The specific substitution pattern of the target molecule, with a methyl group at the 5-position and an acetyl group at the 4-position of the pyrazole ring, dictates the choice of starting materials and the overall synthetic strategy. This guide will compare a two-step approach involving the initial formation of a pyrazole intermediate followed by acylation, against a more direct, one-pot condensation.

Proposed Synthetic Route 1: A Two-Step Approach via a Dimethyl-Pyrazole Intermediate

This strategy first involves the synthesis of a stable pyrazole intermediate, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile, which is subsequently functionalized to introduce the acetyl group at the 4-position.

Step 1: Knorr Pyrazole Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile

The initial step is a classic Knorr pyrazole synthesis, reacting 4-hydrazinobenzonitrile hydrochloride with pentane-2,4-dione. The reaction proceeds via condensation and subsequent cyclization to form the stable, aromatic pyrazole ring[1][2].

Experimental Protocol:

  • To a solution of 4-hydrazinobenzonitrile hydrochloride (1.0 eq) in ethanol, add pentane-2,4-dione (1.1 eq).

  • Add a catalytic amount of a suitable acid, such as glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile.

Step 2: Vilsmeier-Haack Formylation and Subsequent Conversion to the Acetyl Group

Direct acylation of the 4-position of the 1-aryl-3,5-dimethylpyrazole can be challenging due to potential side reactions. A more controlled approach is to first introduce a formyl group via the Vilsmeier-Haack reaction, followed by conversion to the acetyl group[3][4].

Experimental Protocol (Formylation):

  • In a round-bottom flask, cool phosphorus oxychloride (POCl₃, 3.0 eq) in an ice bath.

  • Slowly add N,N-dimethylformamide (DMF, 3.0 eq) to the cooled POCl₃ with vigorous stirring to form the Vilsmeier reagent.

  • To this reagent, add a solution of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq) in DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated product, 4-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile, is filtered, washed with water, and dried.

The conversion of the resulting aldehyde to the target acetyl group would likely require a two-step process: reaction with a methylating agent (e.g., methylmagnesium bromide) to form a secondary alcohol, followed by oxidation (e.g., with PCC or a Swern oxidation). This adds complexity and potential for yield loss.

Route 1 4-Hydrazinobenzonitrile 4-Hydrazinobenzonitrile Intermediate 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile 4-Hydrazinobenzonitrile->Intermediate Pentane-2,4-dione Pentane-2,4-dione Pentane-2,4-dione->Intermediate Vilsmeier_Reagent Vilsmeier-Haack Formylation Intermediate->Vilsmeier_Reagent Formyl_Intermediate 4-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile Vilsmeier_Reagent->Formyl_Intermediate Conversion 2-Step Conversion (e.g., Grignard, Oxidation) Formyl_Intermediate->Conversion Final_Product 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile Conversion->Final_Product

Caption: Workflow for the Two-Step Synthesis (Route 1).

Proposed Synthetic Route 2: A Direct, One-Pot Knorr Synthesis

This more convergent approach aims to construct the fully substituted pyrazole ring in a single step by using a more complex 1,3-dicarbonyl starting material.

Knorr Pyrazole Synthesis using 3-Acetyl-2,4-pentanedione

This route involves the reaction of 4-hydrazinobenzonitrile hydrochloride with 3-acetyl-2,4-pentanedione. The regioselectivity of this reaction is crucial. The more reactive carbonyls of the pentanedione moiety are expected to react preferentially with the hydrazine, leading to the desired 5-methyl-4-acetyl substitution pattern.

Experimental Protocol:

  • Dissolve 4-hydrazinobenzonitrile hydrochloride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add 3-acetyl-2,4-pentanedione (1.1 eq) to the solution.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated mixture to ice-water.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile.

Route 2 4-Hydrazinobenzonitrile 4-Hydrazinobenzonitrile Final_Product 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile 4-Hydrazinobenzonitrile->Final_Product Dicarbonyl 3-Acetyl-2,4-pentanedione Dicarbonyl->Final_Product

Caption: Workflow for the Direct, One-Pot Synthesis (Route 2).

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct, One-Pot Synthesis
Number of Steps 3-4 steps (Knorr, Formylation, Grignard, Oxidation)1 step (Knorr Condensation)
Starting Materials Readily available (4-hydrazinobenzonitrile, pentane-2,4-dione, Vilsmeier reagents)3-acetyl-2,4-pentanedione may be less common and more expensive.
Regioselectivity Vilsmeier-Haack formylation is generally regioselective for the 4-position of 1-aryl-3,5-dimethylpyrazoles.The regioselectivity of the initial condensation needs to be confirmed experimentally.
Potential Yield Overall yield will be lower due to multiple steps.Potentially higher overall yield in a single step.
Scalability Multiple steps can make scaling up more challenging.A one-pot reaction is generally more amenable to large-scale synthesis.
Experimental Complexity Involves multiple distinct reactions with different workup procedures. The conversion of the formyl group to an acetyl group adds significant complexity.Simpler experimental setup and workup.

Conclusion and Recommendation

For initial exploratory synthesis and confirmation of the target compound's properties, Route 2, the direct, one-pot Knorr synthesis , is the more elegant and efficient approach, provided the starting material, 3-acetyl-2,4-pentanedione, is accessible. Its primary advantages are the single-step nature, which simplifies the experimental procedure and is likely to result in a higher overall yield.

Ultimately, the choice of synthetic route will depend on the specific constraints of the research environment, including the availability and cost of starting materials, the desired scale of the synthesis, and the synthetic chemistry expertise of the researcher.

References

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). Processes, 9(11), 2019. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). Royal Society of Chemistry.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 65. [Link]

  • One-pot synthesis and the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers. (2018). ResearchGate. [Link]

  • Paal–Knorr synthesis. (2023). In Wikipedia. [Link]

  • 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2574. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2015). RSC Advances, 5(10), 7381-7388. [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2023). Molecules, 28(15), 5768. [Link]

  • A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. (2023). New Journal of Chemistry, 47(34), 16035-16040. [Link]

  • Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. (2014). Letters in Drug Design & Discovery, 11(1), 121-131. [Link]

  • Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. (2010). Journal of the American Chemical Society, 132(49), 17402-17405. [Link]

  • Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of New Heterocyclic Derivatives from 4-(3, 5-Dimethyl-1-phenyl-1H-pyrazol-4-ylazo)- benzoic acid. (2012). Baghdad Science Journal, 9(2), 291-303.
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  • A novel synthesis of 4-(5-substituted aminomethyl)-1H-tetrazol-1-YL) benzonitriles. (n.d.). Arkivoc.
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  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies, 7(5), 371-379.
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Safety Operating Guide

Personal protective equipment for handling 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. While comprehensive safety data for every new compound may not be immediately available, a robust safety protocol can be established by examining structurally similar molecules. This guide provides essential safety, handling, and disposal information for 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile, drawing upon the known hazard profiles of related pyrazole and benzonitrile compounds to ensure the well-being of our researchers and the integrity of our work.

The core principle of this guidance is to treat the compound with a high degree of caution, assuming it may possess hazards similar to its structural analogs until specific data becomes available. This proactive approach to laboratory safety is paramount.

Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile is not presently available, an analysis of related compounds, such as various pyrazole and benzonitrile derivatives, indicates several potential hazards. Structurally similar compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, it is prudent to handle this compound as a hazardous substance.

Key Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if ingested, absorbed through the skin, or inhaled as a dust or aerosol.[1]

  • Skin and Eye Irritation: May cause irritation upon contact with skin and eyes.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table outlines the recommended PPE for handling 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile, based on the hazards associated with its structural analogs.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before use.To prevent skin contact and absorption.[1]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.
Skin & Body Protection A properly fastened laboratory coat. Closed-toe shoes are mandatory.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if engineering controls are insufficient or if dust is generated.To prevent the inhalation of potentially harmful dust.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Handling and Experimental Workflows
  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and have been recently tested. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing and Transfer: When weighing and transferring the solid, use a chemical fume hood. Employ smooth, deliberate motions to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.

Spill Management

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup (with proper PPE) cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and nature Evacuate->Assess Contain Contain the spill with absorbent material Assess->Contain Neutralize Neutralize if applicable (check SDS of related compounds) Contain->Neutralize Collect Carefully collect the absorbed material Neutralize->Collect Package Package waste in a labeled, sealed container Collect->Package Decontaminate Decontaminate the spill area Package->Decontaminate Report Report the incident to the appropriate personnel Decontaminate->Report

Caption: Workflow for managing a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Collection: All waste materials contaminated with 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile, including gloves, weighing papers, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1][2]

By adhering to these proactive safety measures, researchers can confidently work with 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Fisher Scientific. (2010, October 22). SAFETY DATA SHEET: 4-(1H-Pyrazol-1-ylmethyl)benzonitrile.
  • ResearchGate. (n.d.). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis.
  • Pharmaffiliates. (n.d.). 4-((1H-Pyrazol-1-yl)methyl)benzonitrile.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-[3-Methyl-5-[4-[(3S,5S)-5-(3-thiazolidinylcarbonyl)-3-pyrrolidinyl]-1-piperazinyl]-1H-pyrazol-1-yl]benzonitrile - Related Substances.
  • Sigma-Aldrich. (n.d.). 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ChemRadar. (n.d.). GHS Classification Search Tool.
  • Epichem. (n.d.). 4-(3-Methyl-5-oxo-4H-pyrazol-1-yl)benzonitrile.
  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Methylpyrazole.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET: Benzonitrile.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • BLDpharm. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile.
  • PubMed. (2011, February 23). 4-(3,4-Diacetyl-5-methyl-1H-pyrazol-1-yl)benzene-sulfonamide.
  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • ECHEMI. (n.d.). 4-(1-Piperazinyl)benzonitrile SDS, 68104-63-2 Safety Data Sheets.
  • Benchchem. (n.d.). Personal protective equipment for handling 7-chloro-5-methyl-1H-benzotriazole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.